Ethyl 2-amino-3-methylbenzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-amino-3-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-3-13-10(12)8-6-4-5-7(2)9(8)11/h4-6H,3,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUCKPVSAAMSIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60597744 | |
| Record name | Ethyl 2-amino-3-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60597744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64818-79-7 | |
| Record name | Ethyl 2-amino-3-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60597744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Ethyl 2-amino-3-methylbenzoate from 3-methyl-2-nitrobenzoic acid: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the synthetic routes for producing Ethyl 2-amino-3-methylbenzoate, a key intermediate in the pharmaceutical and chemical industries, starting from 3-methyl-2-nitrobenzoic acid. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and a visual representation of the synthetic pathways.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the preparation of various heterocyclic compounds and active pharmaceutical ingredients. The synthesis from 3-methyl-2-nitrobenzoic acid is a common and efficient approach. This guide will explore the two primary synthetic strategies:
-
Route A: Esterification of 3-methyl-2-nitrobenzoic acid followed by the reduction of the nitro group.
-
Route B: Reduction of the nitro group of 3-methyl-2-nitrobenzoic acid followed by esterification of the resulting amino acid.
The choice of route can depend on factors such as the availability of reagents, desired purity, and scalability of the process.
Comparative Data of Synthetic Routes
The following tables summarize the quantitative data for the key transformations involved in the synthesis of this compound.
Table 1: Esterification of Benzoic Acid Derivatives
| Starting Material | Esterification Method | Reagents | Solvent | Yield | Reference |
| 2-amino-3-methylbenzoic acid | Methylation | Methyl iodide, Cesium carbonate | N,N-dimethylformamide | 92% | [1] |
| 3-nitrobenzoic acid | Fischer Esterification | Methanol, H₂SO₄ | Methanol | - | [2] |
Table 2: Reduction of Nitroarenes
| Starting Material | Reduction Method | Catalyst/Reagent | Solvent | Pressure | Temperature | Yield | Reference |
| 3-methyl-2-nitrobenzoate | Catalytic Hydrogenation | 5% Pd/C | Acetonitrile | 65-100 psi | 70°C | 97.5% | [1] |
| 2-methyl-3-nitrobenzoic acid | Catalytic Hydrogenation | 5% Pd/C | Ethyl acetate | Balloon (H₂) | Room Temp | 90% | [3] |
| 2-nitro-3-methylbenzoic acid | Catalytic Hydrogenation | Raney nickel | - | - | - | >92% | [4] |
Experimental Protocols
Route A: Esterification followed by Reduction
Step A1: Synthesis of Ethyl 3-methyl-2-nitrobenzoate
This procedure is based on the general principles of Fischer esterification.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3-methyl-2-nitrobenzoic acid (1.0 eq).
-
Reagent Addition: Add anhydrous ethanol (excess, ~10-20 eq) followed by a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).
-
Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the excess ethanol under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Ethyl 3-methyl-2-nitrobenzoate.
Step A2: Synthesis of this compound
This protocol is adapted from the reduction of a similar nitro ester.[1]
-
Reaction Setup: In a high-pressure vessel, combine Ethyl 3-methyl-2-nitrobenzoate (1.0 eq), 5% Palladium on Carbon (Pd/C, ~1-2% w/w), and acetonitrile.
-
Hydrogenation: Seal the vessel and purge with nitrogen gas, then introduce hydrogen gas to a pressure of 65-100 psi.
-
Reaction Conditions: Heat the mixture to 70°C and stir for 8-16 hours.
-
Work-up: After the reaction is complete, cool the vessel and carefully vent the hydrogen gas. Purge the vessel with nitrogen.
-
Purification: Filter the reaction mixture through Celite to remove the Pd/C catalyst, washing the filter cake with acetonitrile. The combined filtrate contains the desired product. The solvent can be evaporated to obtain the crude product, which can be further purified by recrystallization or column chromatography if necessary.
Route B: Reduction followed by Esterification
Step B1: Synthesis of 2-amino-3-methylbenzoic acid
This protocol is based on the reduction of the corresponding nitrobenzoic acid.[3]
-
Reaction Setup: In a two-neck round-bottom flask, dissolve 3-methyl-2-nitrobenzoic acid (1.0 eq) in ethyl acetate.
-
Catalyst Addition: Add 5% Palladium on Carbon (Pd/C, ~5% w/w).
-
Hydrogenation: Secure a balloon filled with hydrogen gas to the flask and stir the mixture vigorously for 15 hours at room temperature.
-
Work-up: Upon completion, filter the mixture to remove the catalyst.
-
Purification: Evaporate the solvent under reduced pressure to obtain the crude 2-amino-3-methylbenzoic acid. This can be purified by column chromatography using a dichloromethane/ethanol mixture as the eluent to yield a pure solid.
Step B2: Synthesis of this compound
This protocol is an adaptation of a similar esterification procedure.[1]
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-3-methylbenzoic acid (1.0 eq) in N,N-dimethylformamide (DMF).
-
Base Addition: Add cesium carbonate (1.5 eq) and stir the mixture for 30 minutes at room temperature.
-
Alkylating Agent Addition: Add ethyl iodide or ethyl bromide (1.0-1.1 eq) to the mixture.
-
Reaction Conditions: Allow the reaction to proceed at room temperature for 18 hours.
-
Work-up: Partition the reaction mixture between water and ether. Extract the aqueous layer with additional ether.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous potassium carbonate, and concentrate under reduced pressure to obtain this compound.
Visualized Synthetic Workflow
The following diagram illustrates the two primary synthetic routes from 3-methyl-2-nitrobenzoic acid to this compound.
Caption: Synthetic routes to this compound.
References
"Ethyl 2-amino-3-methylbenzoate" chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of Ethyl 2-amino-3-methylbenzoate. The information is intended to support research and development activities in the fields of medicinal chemistry, organic synthesis, and drug discovery.
Core Chemical Properties and Structure
This compound is an aromatic ester with the molecular formula C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol .[1] Its chemical structure consists of a benzene ring substituted with an ethyl ester group, an amino group, and a methyl group at positions 1, 2, and 3, respectively.
Structure:
-
IUPAC Name: this compound
-
CAS Number: 64818-79-7[1]
-
Molecular Formula: C₁₀H₁₃NO₂[1]
-
SMILES: CCOC(=O)c1cccc(C)c1N
A summary of the key quantitative chemical properties of this compound and its related isomers is presented in the table below for comparative analysis. It is important to note the distinction between the different positional isomers.
| Property | This compound | Ethyl 3-amino-2-methylbenzoate | Notes |
| Molecular Weight ( g/mol ) | 179.22[1] | 179.22[2] | |
| Melting Point (°C) | 62 (Predicted) | Not Available | |
| Boiling Point (°C) | 286.1 ± 20.0 (Predicted) | 150 @ 5.3 mmHg | |
| pKa | 2.06 ± 0.10 (Predicted) | Not Available | Predicted for the conjugate acid. |
| Specific Gravity | Not Available | 1.11 | |
| Refractive Index | Not Available | 1.56 |
Synthesis of this compound
A common and effective method for the synthesis of this compound is through the Fischer esterification of 2-amino-3-methylbenzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. This reaction is reversible and is typically driven to completion by using an excess of the alcohol or by removing water as it is formed.
Experimental Protocol: Fischer Esterification
Materials:
-
2-amino-3-methylbenzoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-3-methylbenzoic acid in an excess of absolute ethanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol using a rotary evaporator.
-
Neutralization: Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.
-
Drying and Evaporation: Separate the organic layer, dry it over anhydrous sodium sulfate, and then remove the solvent by rotary evaporation to yield the crude this compound.
-
Purification: The crude product can be further purified by column chromatography on silica gel.
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Synthesis and purification workflow for this compound.
Biological Context
While direct studies on the biological activity of this compound are limited, its corresponding carboxylic acid, 2-amino-3-methylbenzoic acid, is a known metabolite of the local anesthetic lidocaine. This suggests that this compound could potentially serve as a prodrug or exhibit related pharmacological activities. The ester moiety could enhance its lipophilicity, potentially affecting its absorption, distribution, metabolism, and excretion (ADME) profile compared to the parent carboxylic acid.
The metabolic pathway of lidocaine involves N-de-ethylation followed by hydrolysis of the amide bond, which can ultimately lead to the formation of various metabolites, including aminobenzoic acid derivatives.
The logical relationship for the potential metabolic relevance of this compound is depicted below.
Caption: Potential metabolic relationship of this compound to lidocaine.
Further research is warranted to explore the pharmacological profile of this compound and its potential applications in drug development, possibly as an analog or prodrug of compounds with anesthetic or related activities.
References
"Ethyl 2-amino-3-methylbenzoate" CAS number and molecular weight
An In-depth Technical Guide to Ethyl 2-amino-3-methylbenzoate
This technical guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and professionals in drug development. The document covers its chemical properties, synthesis protocols, and potential biological significance, with a focus on data presentation and experimental detail.
Core Compound Information
CAS Number: 64818-79-7[1][2][3][4][5]
Molecular Weight: 179.22 g/mol [2][6][7]
Below is a summary of the key chemical and physical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₂ | [2][6][7] |
| CAS Number | 64818-79-7 | [1][2][3][4][5] |
| Molecular Weight | 179.22 | [2][6][7] |
| Purity | >95% | [1][4] |
| Appearance | Colorless to Light yellow to Light orange clear liquid | [6] |
Synthesis and Experimental Protocols
While specific synthesis protocols for this compound are not extensively published, a reliable method can be extrapolated from the synthesis of its parent acid, 2-amino-3-methylbenzoic acid, followed by esterification.
Part 1: Synthesis of 2-Amino-3-methylbenzoic Acid
A common method for the synthesis of 2-amino-3-methylbenzoic acid involves the reduction of 2-methyl-3-nitrobenzoic acid.
Experimental Protocol:
-
Dissolve 2-methyl-3-nitrobenzoic acid (12.12 mmol) in ethyl acetate in a two-necked round-bottomed flask.
-
Add 5% Palladium on carbon (Pd/C) catalyst (0.10 g) to the solution.
-
Stir the reaction mixture for 15 hours under a hydrogen atmosphere.
-
Upon completion of the reaction, remove the solvent by distillation under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography (silica gel 60-120 mesh, using dichloromethane and ethanol (v/v, 99.5:0.5) as eluent) to yield pure 2-amino-3-methylbenzoic acid as a white solid.[8]
Part 2: Esterification to this compound
The synthesized 2-amino-3-methylbenzoic acid can then be esterified to the target compound.
Experimental Protocol:
-
Suspend 2-amino-3-methylbenzoic acid (10 mmol) in absolute ethanol (50 mL).
-
Cool the mixture in an ice bath and slowly add thionyl chloride (12 mmol).
-
Reflux the reaction mixture for 4 hours.
-
After cooling, evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield this compound.
Caption: Proposed two-step synthesis of this compound.
Potential Biological Activity and Signaling Pathways
Direct research on the biological activity of this compound is limited. However, insights can be drawn from its parent compound, 2-amino-3-methylbenzoic acid, and other related derivatives.
Metabolic Pathway Involvement
2-Amino-3-methylbenzoic acid, the precursor to the title compound, is a known human metabolite involved in the metabolism of lidocaine, a common local anesthetic and antiarrhythmic drug.[3] This suggests that this compound could potentially interact with or influence this metabolic pathway.
Caption: Involvement of the parent acid in the Lidocaine metabolism pathway.
Potential Therapeutic Applications
Derivatives of 2-aminobenzoic acid (anthranilic acid) have been investigated for their anti-inflammatory and analgesic properties.[9] This suggests that this compound could serve as a valuable scaffold for the development of novel therapeutic agents in these areas. Furthermore, 2-amino-3-methylbenzoic acid has been shown to inhibit ryanodine receptor channels, which are crucial for calcium release from the endoplasmic reticulum, indicating a potential for this class of compounds in modulating intracellular calcium signaling.[2]
References
- 1. Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][1,4]diazepin-2-ylamino)benzoate [mdpi.com]
- 2. 2-Amino-3-methylbenzoic acid | 4389-45-1 | FA54893 [biosynth.com]
- 3. 2-Amino-3-methylbenzoic acid | C8H9NO2 | CID 78101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. This compound | 64818-79-7 [amp.chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 3-Amino-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 9. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Ethyl 2-amino-3-methylbenzoate: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-amino-3-methylbenzoate is an aromatic ester with potential applications as a building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis via Fischer esterification, and a discussion of its potential relevance in drug discovery, drawing a parallel with its parent compound, a known metabolite of lidocaine.
Chemical Identity and Properties
This compound is an organic compound with the molecular formula C₁₀H₁₃NO₂. Its IUPAC name is this compound, and it is also known by synonyms such as benzoic acid, 2-amino-3-methyl-, ethyl ester.[1] Key identifiers and properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 64818-79-7 | [1] |
| Molecular Formula | C₁₀H₁₃NO₂ | [1] |
| Molecular Weight | 179.22 g/mol | [1] |
| Melting Point | 62 °C | [1] |
| Boiling Point | 286.1±20.0 °C (Predicted) | [1] |
| Density | 1.103±0.06 g/cm³ (Predicted) | [1] |
| Storage Temperature | 2-8°C | [1] |
Synthesis of this compound
A standard method for the preparation of this compound is the Fischer esterification of 2-amino-3-methylbenzoic acid with ethanol in the presence of a strong acid catalyst.
Experimental Protocol: Fischer Esterification
This protocol is based on the general principles of Fischer esterification and adapted for the synthesis of the title compound.[2][3]
Materials:
-
2-amino-3-methylbenzoic acid
-
Absolute ethanol (excess)
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate (5% aqueous solution)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-3-methylbenzoic acid in an excess of absolute ethanol.
-
Acid Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the stirred solution.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain the reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralization: Carefully neutralize the reaction mixture by the slow addition of a 5% aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate. Wash the organic layer with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by column chromatography on silica gel if necessary.
Potential Applications in Drug Development
While specific biological activities for this compound are not extensively documented, its structural similarity to other biologically active molecules suggests its potential as a scaffold in medicinal chemistry. The un-esterified parent compound, 2-amino-3-methylbenzoic acid, is a known metabolite of the local anesthetic and antiarrhythmic drug, lidocaine. This metabolic relationship suggests that the core structure of 2-amino-3-methylbenzoic acid is recognized by biological systems.
The general synthetic pathway for this class of compounds is outlined below:
Caption: Synthetic and biological context of this compound.
Conclusion
This compound is a readily synthesizable aromatic ester with potential as a versatile building block in organic and medicinal chemistry. While its direct biological functions are yet to be fully elucidated, its relationship to a known drug metabolite suggests that this chemical scaffold is of interest for the design and synthesis of new therapeutic agents. The provided synthesis protocol offers a reliable method for its preparation, enabling further investigation into its chemical reactivity and biological properties.
References
An In-depth Technical Guide on the Solubility of Ethyl 2-amino-3-methylbenzoate and its Parent Acid in Organic Solvents
Disclaimer: This technical guide addresses the solubility of "Ethyl 2-amino-3-methylbenzoate." However, a comprehensive search of scientific literature did not yield specific quantitative solubility data for this ethyl ester. Therefore, this guide provides detailed solubility data for its parent compound, 2-Amino-3-methylbenzoic acid , as a close proxy. The esterification of the carboxylic acid to an ethyl ester will influence its solubility characteristics; thus, the provided data should be considered a foundational reference for researchers, scientists, and drug development professionals.
Quantitative Solubility Data
The following data summarizes the mole fraction solubility of 2-Amino-3-methylbenzoic acid in twelve common organic solvents at temperatures ranging from 278.15 K to 318.15 K. This data is crucial for understanding the thermodynamic behavior of this compound class in various solvent systems, which is essential for processes such as purification, recrystallization, and formulation.[1][2]
At a given temperature, the mole fraction solubility of 2-Amino-3-methylbenzoic acid in the studied solvents follows the descending order: 1,4-dioxane > acetone > 2-butanone > ethyl acetate > acetonitrile > methanol > ethanol > 1-propanol > 1-butanol > 2-propanol > toluene > cyclohexane.[1]
Table 1: Mole Fraction Solubility (x) of 2-Amino-3-methylbenzoic Acid in Various Organic Solvents at Different Temperatures (K)
| Temperature (K) | Methanol | Ethanol | 1-Propanol | 2-Propanol | 1-Butanol |
| 278.15 | 0.0121 | 0.0095 | 0.0076 | 0.0055 | 0.0063 |
| 283.15 | 0.0142 | 0.0113 | 0.0091 | 0.0066 | 0.0075 |
| 288.15 | 0.0166 | 0.0134 | 0.0108 | 0.0079 | 0.0090 |
| 293.15 | 0.0194 | 0.0158 | 0.0128 | 0.0094 | 0.0107 |
| 298.15 | 0.0227 | 0.0186 | 0.0151 | 0.0112 | 0.0127 |
| 303.15 | 0.0264 | 0.0218 | 0.0178 | 0.0133 | 0.0151 |
| 308.15 | 0.0307 | 0.0255 | 0.0209 | 0.0157 | 0.0179 |
| 313.15 | 0.0356 | 0.0298 | 0.0245 | 0.0185 | 0.0211 |
| 318.15 | 0.0412 | 0.0347 | 0.0286 | 0.0218 | 0.0248 |
| Temperature (K) | Acetone | Acetonitrile | 2-Butanone | Ethyl Acetate | 1,4-Dioxane |
| 278.15 | 0.0335 | 0.0133 | 0.0279 | 0.0178 | 0.0352 |
| 283.15 | 0.0378 | 0.0155 | 0.0316 | 0.0205 | 0.0398 |
| 288.15 | 0.0426 | 0.0180 | 0.0358 | 0.0235 | 0.0450 |
| 293.15 | 0.0481 | 0.0208 | 0.0405 | 0.0270 | 0.0508 |
| 298.15 | 0.0542 | 0.0240 | 0.0458 | 0.0310 | 0.0573 |
| 303.15 | 0.0611 | 0.0276 | 0.0518 | 0.0355 | 0.0646 |
| 308.15 | 0.0688 | 0.0317 | 0.0585 | 0.0405 | 0.0728 |
| 313.15 | 0.0774 | 0.0363 | 0.0660 | 0.0462 | 0.0819 |
| 318.15 | 0.0870 | 0.0416 | 0.0744 | 0.0526 | 0.0921 |
| Temperature (K) | Toluene | Cyclohexane |
| 278.15 | 0.0016 | 0.0004 |
| 283.15 | 0.0019 | 0.0005 |
| 288.15 | 0.0022 | 0.0006 |
| 293.15 | 0.0026 | 0.0007 |
| 298.15 | 0.0031 | 0.0008 |
| 303.15 | 0.0037 | 0.0010 |
| 308.15 | 0.0044 | 0.0012 |
| 313.15 | 0.0052 | 0.0014 |
| 318.15 | 0.0061 | 0.0017 |
Data extracted from the Journal of Chemical & Engineering Data.[1][2]
Experimental Protocols
The quantitative solubility data presented above was determined using the isothermal saturation method . This is a reliable and widely used technique for measuring equilibrium solubility.[3][4]
Objective: To determine the equilibrium concentration of a solute in a solvent at a constant temperature.
Materials and Apparatus:
-
Solute (e.g., 2-Amino-3-methylbenzoic acid)
-
Solvent of interest
-
Thermostatic shaker or magnetic stirrer with a heating/cooling system
-
Calibrated thermometer
-
Analytical balance
-
Vials or flasks with airtight seals
-
Syringe with a filter (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)
Methodology:
-
Preparation of Saturated Solution: An excess amount of the solid solute is added to a known volume or mass of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure that the solution reaches saturation.
-
Equilibration: The vial is placed in a thermostatic shaker and agitated at a constant temperature for a sufficient duration to reach solid-liquid equilibrium. The time required for equilibration should be determined experimentally, but typically ranges from several hours to days.
-
Phase Separation: Once equilibrium is achieved, agitation is stopped, and the suspension is allowed to stand for a period to allow the excess solid to settle. A sample of the supernatant (the clear, saturated solution) is then carefully withdrawn using a syringe fitted with a filter to prevent any solid particles from being collected.
-
Analysis: The collected supernatant is accurately weighed and then diluted with an appropriate solvent. The concentration of the solute in the diluted sample is determined using a validated analytical method, such as HPLC.
-
Calculation: The mole fraction solubility is calculated from the measured concentration of the solute and the known masses of the solute and solvent in the analyzed sample.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the isothermal saturation method for determining solubility.
Factors Influencing Solubility
The solubility of an organic compound is a complex interplay of various factors related to the solute, the solvent, and the experimental conditions. The "like dissolves like" principle is a fundamental guideline, where polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[5]
References
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-amino-3-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the available data on the melting and boiling points of Ethyl 2-amino-3-methylbenzoate (CAS Number: 64818-79-7). Due to the limited availability of experimental data for this specific compound, this document also includes information on closely related isomers to offer a comparative context. Furthermore, standardized experimental protocols for the determination of melting and boiling points are outlined to assist researchers in laboratory settings.
Physicochemical Data Summary
The physical properties of this compound and its isomers are summarized in the table below. It is critical to note that while these compounds share the same molecular formula, their structural differences result in distinct physical characteristics.
| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) | Boiling Point (°C) |
| This compound | 64818-79-7 | C₁₀H₁₃NO₂ | No data available | 286.1 at 760 mmHg[1] |
| Ethyl 3-amino-2-methylbenzoate | 57414-85-4 | C₁₀H₁₃NO₂ | Not specified | 150 at 5.3 mmHg |
| Mthis compound | 22223-49-0 | C₉H₁₁NO₂ | 115 - 117 | 153 at 23 mmHg |
Experimental Protocols
Accurate determination of melting and boiling points is fundamental for the characterization and purity assessment of chemical compounds. The following sections detail standardized methodologies for these measurements.
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline solids, this transition occurs over a narrow temperature range.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point device)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
-
Heating medium (e.g., mineral oil)
Procedure:
-
Sample Preparation: The sample must be completely dry and in the form of a fine powder to ensure uniform heat distribution. If necessary, grind the crystalline sample using a mortar and pestle.
-
Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample. A small amount of the solid will be forced into the tube. Tap the sealed end of the tube on a hard surface to pack the sample tightly into the bottom. The sample height should be approximately 1-2 mm.[2]
-
Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.
-
Heating: Begin heating the apparatus. For an unknown sample, a rapid heating rate (approximately 10-20°C per minute) can be used to determine an approximate melting range.[3]
-
Precise Measurement: Allow the apparatus to cool. For a precise measurement, start heating again at a much slower rate (1-2°C per minute) when the temperature is about 15-20°C below the approximate melting point.[3]
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample has turned into a clear liquid (completion of melting). This range is the melting point of the substance.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.
Apparatus:
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., Thiele tube or beaker with a heating medium)
-
Clamps and stand
Procedure:
-
Sample Preparation: Place a small amount (a few milliliters) of the liquid sample into a small test tube.
-
Capillary Inversion: Place a capillary tube, with its sealed end pointing upwards, into the test tube containing the liquid.
-
Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire. The bulb of the thermometer should be level with the bottom of the test tube.
-
Heating: Immerse the assembly into a heating bath. Heat the bath gradually.
-
Observation: As the liquid heats up, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. As the boiling point is approached, this stream will become rapid and continuous.
-
Data Recording: Once a steady stream of bubbles is observed, remove the heat source and allow the apparatus to cool. The temperature at which the bubbling stops and the liquid begins to be drawn up into the capillary tube is the boiling point of the liquid.
Workflow for Physicochemical Characterization
The following diagram illustrates a logical workflow for the characterization of a chemical compound's physical properties, from initial literature review to experimental determination.
Caption: A logical workflow for determining the physical properties of a chemical compound.
References
Spectroscopic Data Analysis of Ethyl 2-amino-3-methylbenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-amino-3-methylbenzoate, a key intermediate in pharmaceutical synthesis. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with standardized experimental protocols for data acquisition.
Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on the analysis of its structural analogue, 2-amino-3-methylbenzoic acid, and established spectroscopic principles.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8 | Doublet | 1H | Ar-H |
| ~6.7 | Doublet | 1H | Ar-H |
| ~6.6 | Triplet | 1H | Ar-H |
| ~4.8 (broad) | Singlet | 2H | -NH₂ |
| 4.35 | Quartet | 2H | -OCH₂CH₃ |
| 2.15 | Singlet | 3H | Ar-CH₃ |
| 1.38 | Triplet | 3H | -OCH₂CH₃ |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~168 | C=O (Ester) |
| ~148 | Ar-C (C-NH₂) |
| ~135 | Ar-C |
| ~125 | Ar-C (C-CH₃) |
| ~118 | Ar-C |
| ~116 | Ar-C |
| ~115 | Ar-C |
| ~61 | -OCH₂CH₃ |
| ~17 | Ar-CH₃ |
| ~14 | -OCH₂CH₃ |
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Functional Group |
| 3450 - 3300 | N-H Stretch (Amine) |
| 3050 - 3000 | C-H Stretch (Aromatic) |
| 2980 - 2850 | C-H Stretch (Aliphatic) |
| 1720 - 1700 | C=O Stretch (Ester) |
| 1620 - 1580 | N-H Bend (Amine) |
| 1600 - 1450 | C=C Stretch (Aromatic) |
| 1250 - 1100 | C-O Stretch (Ester) |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Interpretation |
| 179 | Molecular Ion [M]⁺ |
| 164 | [M - CH₃]⁺ |
| 150 | [M - C₂H₅]⁺ |
| 134 | [M - OC₂H₅]⁺ |
| 106 | [M - COOC₂H₅]⁺ |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are standardized for organic compound analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Sample Preparation:
-
Weigh approximately 5-20 mg of the solid this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), inside a clean, dry vial.[1][2]
-
Ensure the sample is fully dissolved; gentle vortexing may be applied.
-
Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter directly into a 5 mm NMR tube.[1][3]
-
The final solution height in the NMR tube should be approximately 4-5 cm.[2]
-
Cap the NMR tube and carefully wipe the outside with a lint-free tissue before inserting it into the spectrometer.[3]
¹H and ¹³C NMR Data Acquisition:
-
The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[4]
-
For ¹³C NMR, a proton-decoupled sequence is commonly used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[5][6]
-
The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Record a background spectrum of the empty, clean ATR crystal.[7] This will be subtracted from the sample spectrum to remove environmental interferences (e.g., CO₂, water vapor).[7]
-
Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹.[7]
Mass Spectrometry (MS)
Sample Introduction and Ionization (Electron Ionization - EI):
-
The sample must be volatile to be analyzed by EI-MS.[8] A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC).
-
The sample is heated to produce a vapor, which then enters the ion source.[8]
-
In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[8][9][10]
-
This bombardment results in the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺) and numerous fragment ions.[8][9][10][11]
Data Acquisition:
-
The resulting ions are accelerated and separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: Workflow of Spectroscopic Analysis.
References
- 1. sites.bu.edu [sites.bu.edu]
- 2. organomation.com [organomation.com]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. 13Carbon NMR [chem.ch.huji.ac.il]
- 6. Carbon-13 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 7. mse.washington.edu [mse.washington.edu]
- 8. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 11. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of Ethyl 2-amino-3-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of Ethyl 2-amino-3-methylbenzoate. It includes predicted chemical shifts, coupling patterns, and integration values, along with a comprehensive experimental protocol for acquiring such a spectrum. This document is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis, characterization, and drug development.
Molecular Structure and Proton Environments
This compound possesses a substituted benzene ring and an ethyl ester group, giving rise to several distinct proton signals in its ¹H NMR spectrum. The molecular structure and the different proton environments are illustrated below.
Caption: Molecular structure of this compound with key proton groups highlighted.
Predicted ¹H NMR Data
The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on established chemical shift values for analogous substituted benzene derivatives and spin-spin coupling principles.[1][2][3][4]
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| a | ~7.7 | Doublet | ~8 | 1H | Ar-H (Position 6) |
| b | ~7.2 | Triplet | ~8 | 1H | Ar-H (Position 5) |
| c | ~6.7 | Doublet | ~8 | 1H | Ar-H (Position 4) |
| d | ~4.8 | Broad Singlet | - | 2H | -NH₂ |
| e | 4.3 - 4.4 | Quartet | ~7 | 2H | -O-CH₂ -CH₃ |
| f | ~2.2 | Singlet | - | 3H | Ar-CH₃ |
| g | 1.3 - 1.4 | Triplet | ~7 | 3H | -O-CH₂-CH₃ |
Analysis of the Predicted Spectrum
-
Aromatic Protons (a, b, c): The three protons on the aromatic ring will appear in the downfield region of the spectrum (typically 6.5-8.0 ppm) due to the deshielding effect of the benzene ring current.
-
The proton at position 6 (a ) is ortho to the electron-withdrawing ester group and is expected to be the most downfield. It will likely appear as a doublet due to coupling with the proton at position 5.
-
The proton at position 5 (b ) is coupled to the protons at positions 4 and 6, and is therefore expected to be a triplet.
-
The proton at position 4 (c ) is ortho to the electron-donating amino group and meta to the ester group, which will cause it to be the most upfield of the aromatic protons. It should appear as a doublet due to coupling with the proton at position 5.
-
-
Amino Protons (d): The two protons of the amino group are expected to appear as a broad singlet. The chemical shift of this signal can be highly variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding.
-
Ethyl Group Protons (e, g): The ethyl ester group gives rise to two distinct signals.
-
The methylene protons (-O-CH₂ -CH₃, e ) are adjacent to the electron-withdrawing oxygen atom and will be deshielded, appearing as a quartet around 4.3-4.4 ppm. The quartet multiplicity arises from coupling with the three adjacent methyl protons.
-
The methyl protons (-O-CH₂-CH₃ , g ) will appear as a triplet around 1.3-1.4 ppm due to coupling with the two adjacent methylene protons.
-
-
Methyl Group Proton (f): The methyl group attached to the aromatic ring will appear as a singlet in the upfield region of the aromatic signals, typically around 2.2 ppm.
Experimental Protocol for ¹H NMR Spectroscopy
A detailed methodology for acquiring the ¹H NMR spectrum of this compound is provided below.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds.[5]
-
Ensure the sample is fully dissolved to obtain a clear, homogeneous solution.
2. Instrumentation and Parameters:
-
The spectrum should be recorded on a 400 MHz or higher field NMR spectrometer.[6]
-
The following is a typical set of acquisition parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve a good signal-to-noise ratio.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds to allow for full relaxation of the protons between scans.
-
Spectral Width: A sweep width of approximately 12-16 ppm is generally sufficient for ¹H NMR of organic molecules.
-
Temperature: The experiment is typically run at room temperature (around 298 K).
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum manually.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl₃).
-
Integrate the signals to determine the relative number of protons for each peak.
-
Analyze the multiplicities and coupling constants to confirm the structure.
Logical Workflow for ¹H NMR Analysis
The following diagram illustrates the logical workflow for the analysis of a ¹H NMR spectrum.
Caption: A flowchart outlining the key steps in processing and interpreting ¹H NMR data.
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of information that allows for its unambiguous structural confirmation. By analyzing the chemical shifts, integration, and coupling patterns of the various proton signals, one can confidently assign each resonance to its corresponding proton in the molecule. The provided experimental protocol offers a robust method for obtaining high-quality spectra for this and similar compounds, which is a critical step in the characterization of new chemical entities in research and drug development.
References
Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of Ethyl 2-amino-3-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of Ethyl 2-amino-3-methylbenzoate. The information presented herein is crucial for the structural elucidation, metabolite identification, and quality control of this compound in pharmaceutical and chemical research.
Introduction
This compound is an aromatic ester with a molecular weight of 179.22 g/mol . Its structure, featuring an amino group and a methyl group ortho to the ethyl ester, suggests a complex and informative fragmentation pattern under mass spectrometric analysis. Understanding these fragmentation pathways is fundamental for the unambiguous identification of the molecule and its potential derivatives.
Predicted Mass Spectrum and Fragmentation Data
The mass spectrum of this compound is expected to be characterized by a distinct molecular ion peak and several key fragment ions resulting from predictable cleavage patterns. The following table summarizes the anticipated major ions, their mass-to-charge ratio (m/z), and the corresponding neutral loss.
| m/z | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |
| 179 | [M]•+ | - | Molecular Ion |
| 164 | [M - CH₃]•+ | •CH₃ | Loss of a methyl radical from the ethyl ester or the aromatic ring |
| 151 | [M - C₂H₄]•+ | C₂H₄ | McLafferty rearrangement with loss of ethylene |
| 134 | [M - OC₂H₅]•+ | •OC₂H₅ | α-cleavage with loss of the ethoxy radical |
| 133 | [M - C₂H₅OH]•+ | C₂H₅OH | "Ortho effect" leading to the elimination of ethanol |
| 106 | [M - C₂H₅OH - CO]•+ | C₂H₅OH, CO | Subsequent loss of carbon monoxide from the m/z 133 ion |
| 91 | [C₇H₇]⁺ | - | Tropylium ion (rearrangement) |
Key Fragmentation Pathways
The fragmentation of this compound is governed by the stability of the resulting ions and the influence of its functional groups. The primary fragmentation routes are detailed below.
α-Cleavage and Related Fissions
Upon electron ionization, the molecule will readily form a molecular ion ([M]•+ at m/z 179). The most common initial fragmentations for esters involve cleavages adjacent to the carbonyl group.
-
Loss of the Ethoxy Radical: A prominent fragmentation pathway is the loss of the ethoxy radical (•OC₂H₅) to form a stable acylium ion at m/z 134.[1][2]
-
Loss of a Methyl Radical: Cleavage of the C-C bond in the ethyl group can lead to the loss of a methyl radical (•CH₃), resulting in an ion at m/z 164.
McLafferty Rearrangement
Esters containing gamma-hydrogens are susceptible to the McLafferty rearrangement.[3] In this case, a hydrogen atom from the ethyl group is transferred to the carbonyl oxygen, followed by the elimination of a neutral ethylene molecule (C₂H₄). This process is expected to produce a radical cation at m/z 151, corresponding to 2-amino-3-methylbenzoic acid.
The "Ortho Effect"
The presence of the amino and methyl groups ortho to the ester functionality is predicted to induce a significant "ortho effect". This involves the interaction of the adjacent groups, facilitating a unique fragmentation pathway. It is anticipated that the amino group will facilitate the transfer of a hydrogen from the ethyl group, leading to the elimination of a neutral ethanol molecule (C₂H₅OH). This would result in a prominent ion at m/z 133. This type of interaction is a known phenomenon in the mass spectrometry of ortho-substituted aromatic compounds.[4]
Secondary Fragmentations
The primary fragment ions can undergo further fragmentation:
-
The acylium ion at m/z 134 may lose carbon monoxide (CO) to yield an ion at m/z 106.
-
The ion at m/z 133, formed via the "ortho effect", is also likely to lose CO to produce the same ion at m/z 106.
-
Rearrangement of the aromatic ring can lead to the formation of the highly stable tropylium ion at m/z 91.
Experimental Protocols
To obtain the mass spectrum of this compound, the following general methodologies can be employed:
Sample Preparation
A dilute solution of the analyte is prepared in a volatile organic solvent such as methanol or acetonitrile. The concentration is typically in the range of 1-10 µg/mL.
Electron Ionization (EI) Mass Spectrometry
-
Introduction: The sample is introduced into the ion source via a direct insertion probe or a gas chromatograph (GC-MS).
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment.
-
Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.
Electrospray Ionization (ESI) Mass Spectrometry
For a softer ionization technique that often yields a more prominent molecular ion peak, ESI can be used, typically coupled with tandem mass spectrometry (MS/MS) to induce fragmentation.
-
Introduction: The sample solution is introduced into the ESI source via a syringe pump or liquid chromatograph (LC-MS).
-
Ionization: The solution is sprayed through a heated capillary at a high voltage, creating charged droplets. As the solvent evaporates, the analyte molecules become protonated (e.g., [M+H]⁺).
-
MS/MS Analysis: The protonated molecular ion is isolated in the first stage of the mass spectrometer and then subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell.
-
Detection: The resulting fragment ions are analyzed in the second stage of the mass spectrometer to produce the MS/MS spectrum.
Visualization of Fragmentation Pathways
The following diagrams, generated using the DOT language, illustrate the key fragmentation pathways of this compound.
Caption: Primary and secondary fragmentation pathways of this compound.
Caption: A generalized workflow for mass spectrometry analysis.
Conclusion
The mass spectrometry fragmentation of this compound is predicted to be a rich source of structural information. The interplay of standard ester fragmentation mechanisms, such as α-cleavage and McLafferty rearrangement, with the influential "ortho effect" from the adjacent amino and methyl groups, leads to a characteristic and diagnostic fragmentation pattern. This guide provides a foundational understanding for researchers to interpret mass spectral data of this compound, aiding in its reliable identification and characterization in complex matrices.
References
"Ethyl 2-amino-3-methylbenzoate" safety data sheet (SDS) information
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The information provided in this document is intended for use by qualified professionals and is based on currently available data. Specific safety data for Ethyl 2-amino-3-methylbenzoate (CAS 64818-79-7) is limited. Therefore, this guide includes data from structurally similar compounds to provide a comprehensive safety assessment. All users should exercise caution and conduct their own risk assessments before handling this chemical.
Introduction
This compound is an aromatic ester with potential applications in pharmaceutical synthesis and research. A thorough understanding of its safety profile is crucial for ensuring safe handling and mitigating potential risks in a laboratory and drug development setting. This technical guide provides a summary of the available safety data for this compound and its structural analogs.
Physicochemical Properties
| Property | This compound | Ethyl Anthranilate (Analogue) | Methyl Anthranilate (Analogue) | Ethyl 3-aminobenzoate (Analogue) |
| CAS Number | 64818-79-7 | 87-25-2 | 134-20-3 | 582-33-2 |
| Molecular Formula | C₁₀H₁₃NO₂ | C₉H₁₁NO₂ | C₈H₉NO₂ | C₉H₁₁NO₂ |
| Molecular Weight | 179.22 g/mol | 165.19 g/mol | 151.16 g/mol | 165.19 g/mol |
| Appearance | Light yellow liquid[1] | Clear yellow-brown solid or liquid[2] | Colorless semi-solid melting to a liquid[3] | |
| Melting Point | 13 - 15 °C[1] | 24 °C[4] | 27 - 30 °C[3] | |
| Boiling Point | 129 - 130 °C @ 9 mmHg[1] | 256 °C @ 760 mmHg[4] | 172 - 175 °C @ 17 hPa[3] | |
| Flash Point | No data available | > 110 °C (> 230 °F)[1] | 104 °C (219.2 °F)[2][4] | 113 °C (235.4 °F) - closed cup[3] |
| Density | 1.117 g/cm³[1] | 1.168 g/cm³[4] | 1.107 g/mL at 25 °C | |
| Solubility in Water | Insoluble | Poorly soluble | No data available |
Toxicological Data
Comprehensive toxicological data for this compound is not available. The following table presents data for structurally related compounds to provide an estimate of its potential toxicity.
| Compound | Oral LD50 (Rat) | Dermal LD50 (Rabbit) | Inhalation LC50 |
| This compound | No data available | No data available | No data available |
| Methyl Anthranilate | 2910 mg/kg[2] | >5 g/kg[2] | No data available |
| Ethyl 3-aminobenzoate methanesulfonate | |||
| (mouse, intravenous) | 180 mg/kg[5] |
Note: The absence of data for this compound necessitates a cautious approach, treating it as a potentially hazardous substance.
Hazard Identification and Classification
While a specific GHS classification for this compound is not universally established, information for similar compounds suggests potential hazards.
GHS Classification of Structurally Similar Compounds:
-
Ethyl Anthranilate:
-
Methyl Anthranilate:
-
Skin Irritation (Category 2)
-
Serious Eye Irritation (Category 2)[8]
-
-
Ethyl 3-aminobenzoate:
Based on this data, it is prudent to handle this compound as a substance that may cause skin and eye irritation, and potentially respiratory irritation.
Experimental Protocols
The following sections outline standardized methodologies for determining key safety data points. These protocols are based on internationally recognized guidelines.
Acute Toxicity Testing
The OECD provides comprehensive guidelines for acute toxicity testing.
This method is used to assess the acute toxic effects of a substance administered orally at a series of fixed dose levels.[10][11]
Caption: OECD Guideline 420 Workflow for Acute Oral Toxicity.
This guideline details the procedure for assessing acute toxicity following dermal application.[12][13][14]
Caption: OECD Guideline 402 Workflow for Acute Dermal Toxicity.
These guidelines describe methods for evaluating the toxicity of a substance when inhaled.[15][16][17][18][19] TG 403 is a traditional LC50 test, while TG 436 is an acute toxic class method.[15]
Caption: General Workflow for Acute Inhalation Toxicity Studies.
Flash Point Determination
The flash point is a critical measure of the flammability of a liquid. Standard methods for its determination are provided by ASTM.
This is a widely used method for determining the flash point of various liquids.[20][21][22][23]
Caption: ASTM D93 Pensky-Martens Closed-Cup Flash Point Test.
Handling and Storage Recommendations
Given the potential for skin, eye, and respiratory irritation, the following precautions are recommended when handling this compound:
-
Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Conclusion
While a complete safety data sheet for this compound is not publicly available, a review of data for structurally similar aromatic amines and esters provides a basis for a preliminary hazard assessment. It is reasonable to anticipate that this compound may cause skin and eye irritation and may be harmful if inhaled. Professionals in research and drug development should handle this compound with appropriate caution, utilizing proper engineering controls and personal protective equipment. Further toxicological studies are warranted to fully characterize the safety profile of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. Ethyl 3-aminobenzoate - Safety Data Sheet [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. lobachemie.com [lobachemie.com]
- 8. chemos.de [chemos.de]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. scribd.com [scribd.com]
- 11. oecd.org [oecd.org]
- 12. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]
- 13. oecd.org [oecd.org]
- 14. nucro-technics.com [nucro-technics.com]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. oecd.org [oecd.org]
- 17. Inhalation Toxicity Studies- OECD guidelines | PPTX [slideshare.net]
- 18. oecd.org [oecd.org]
- 19. oecd.org [oecd.org]
- 20. delltech.com [delltech.com]
- 21. ASTM D93 - Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester - Savant Labs [savantlab.com]
- 22. ASTM D93 - eralytics [eralytics.com]
- 23. Basics of Pensky-Martens closed-cup flash point testing | Anton Paar Wiki [wiki.anton-paar.com]
Commercial Sourcing and Synthetic Guide for Ethyl 2-amino-3-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and pricing of Ethyl 2-amino-3-methylbenzoate, a key building block in pharmaceutical and chemical synthesis. Furthermore, it outlines a detailed, representative experimental protocol for its synthesis via Fischer esterification, accompanied by a procedural workflow diagram.
Commercial Suppliers and Pricing
This compound (CAS No: 64818-79-7) is available from a variety of chemical suppliers. The purity of the commercially available compound is typically around 95%. Pricing can vary based on the supplier, quantity, and purity. Below is a summary of publicly available information from select suppliers. Please note that for some suppliers, pricing is available only upon request.
| Supplier | Purity | Available Quantities | Price (USD) | Notes |
| Amerigo Scientific | 95% | Inquire | Inquire | For Research Use Only.[1] |
| Apollo Scientific | 95% | 250mg, 500mg, 1g, 5g | £38.00 (250mg), £48.00 (500mg), £58.00 (1g), £172.00 (5g) | In stock in the UK, 1-week lead time for US stock.[2] |
| AOBChem | 95% | 1g, 5g, 10g, 25g, 100g | $94.00 (1g), $341.00 (5g), $579.00 (10g), $1,139.00 (25g), $3,601.00 (100g) | Backordered, with a 7-10 day delivery time from China stock.[3] |
Synthetic Protocol: Fischer Esterification of 2-amino-3-methylbenzoic Acid
The synthesis of this compound is most commonly achieved through the Fischer esterification of 2-amino-3-methylbenzoic acid in the presence of an acid catalyst and excess ethanol. This section provides a detailed, representative experimental protocol for this transformation.
Materials and Equipment
-
2-amino-3-methylbenzoic acid
-
Absolute Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
Standard laboratory glassware
Experimental Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-amino-3-methylbenzoic acid.
-
Addition of Reagents: Add an excess of absolute ethanol to the flask. A common molar ratio is 1:10 to 1:20 of the carboxylic acid to ethanol to drive the equilibrium towards the product.
-
Catalyst Addition: While stirring the mixture, carefully and slowly add a catalytic amount of concentrated sulfuric acid (typically 3-5 mol% relative to the carboxylic acid). The addition should be done in a fume hood and with appropriate personal protective equipment.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. This can take several hours.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate. Be cautious as this will generate carbon dioxide gas.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers and wash them with brine.
-
-
Drying and Solvent Removal:
-
Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
-
Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final, pure product.
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound via Fischer esterification.
Caption: Synthesis workflow for this compound.
References
Methodological & Application
Application Notes: Synthesis of a Key Pyrimidine Intermediate for the Kinase Inhibitor Lifirafenib using Ethyl 2-amino-3-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-amino-3-methylbenzoate is a valuable substituted anthranilate building block in medicinal chemistry. Its ortho-amino and methyl substitutions provide a unique steric and electronic environment that can be exploited to construct complex heterocyclic scaffolds. This document provides detailed application notes and protocols for the synthesis of a key pharmaceutical intermediate, ethyl 2-((4-chloro-5-nitro-2-pyrimidinyl)amino)-3-methylbenzoate, a direct precursor to the dual RAF/EGFR kinase inhibitor, Lifirafenib (BGB-283). Lifirafenib is an investigational anticancer agent that targets key nodes in the MAPK/ERK signaling pathway, which is often dysregulated in various cancers. The protocols and data presented herein are intended to guide researchers in the efficient synthesis and characterization of this important intermediate.
Synthesis of Ethyl 2-((4-chloro-5-nitro-2-pyrimidinyl)amino)-3-methylbenzoate
The synthesis of the pyrimidine intermediate involves a nucleophilic aromatic substitution (SNAr) reaction between this compound and 2,4-dichloro-5-nitropyrimidine. The amino group of the anthranilate acts as the nucleophile, displacing one of the chlorine atoms on the pyrimidine ring.
Experimental Protocol
This protocol is adapted from the procedure described in patent WO2018086450A1.
Materials:
-
This compound
-
2,4-dichloro-5-nitropyrimidine
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Petroleum ether
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a solution of this compound (1.0 eq) in N,N-dimethylformamide (DMF), add N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add 2,4-dichloro-5-nitropyrimidine (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
After completion of the reaction (monitored by TLC or LC-MS), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether to afford the desired product, ethyl 2-((4-chloro-5-nitro-2-pyrimidinyl)amino)-3-methylbenzoate.
Data Presentation
| Reactant | Molecular Weight ( g/mol ) | Moles (Relative) |
| This compound | 179.22 | 1.0 |
| 2,4-dichloro-5-nitropyrimidine | 193.98 | 1.1 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.0 |
| Product | Yield | Purity |
| Ethyl 2-((4-chloro-5-nitro-2-pyrimidinyl)amino)-3-methylbenzoate | ~85% (as reported in patent) | >95% (typical after chromatography) |
Characterization Data (Predicted/Typical):
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 9.05 (s, 1H, pyrimidine-H), 8.50 (d, J=8.0 Hz, 1H, Ar-H), 7.50 (t, J=8.0 Hz, 1H, Ar-H), 7.20 (d, J=8.0 Hz, 1H, Ar-H), 4.40 (q, J=7.1 Hz, 2H, OCH₂CH₃), 2.40 (s, 3H, Ar-CH₃), 1.40 (t, J=7.1 Hz, 3H, OCH₂CH₃).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 167.0, 160.0, 158.5, 155.0, 142.0, 138.0, 135.0, 128.0, 125.0, 123.0, 61.5, 17.0, 14.5.
-
Mass Spectrometry (ESI+): m/z = 337.07 [M+H]⁺ for C₁₄H₁₃ClN₄O₄.
Logical Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of the pyrimidine intermediate.
Subsequent Synthesis of Lifirafenib
The synthesized intermediate, ethyl 2-((4-chloro-5-nitro-2-pyrimidinyl)amino)-3-methylbenzoate, is then converted to Lifirafenib through a series of reactions, which typically include:
-
Reduction of the nitro group: The nitro group on the pyrimidine ring is reduced to an amino group, commonly using reducing agents like iron powder in acetic acid or catalytic hydrogenation.
-
Cyclization: The newly formed amino group undergoes intramolecular cyclization with the ester functionality of the benzoate to form a tricyclic lactam core.
-
Sulfonamide formation: The remaining chloro group on the pyrimidine ring is substituted with a suitable sulfonamide moiety to yield the final Lifirafenib molecule.
Mechanism of Action: Lifirafenib and the MAPK/ERK Signaling Pathway
Lifirafenib is a dual inhibitor of BRAF kinase and the Epidermal Growth factor Receptor (EGFR).[1] In many cancers, mutations in the BRAF gene (e.g., V600E) lead to constitutive activation of the MAPK/ERK signaling pathway, promoting uncontrolled cell proliferation and survival.[2] Furthermore, resistance to BRAF inhibitors can arise from the feedback activation of EGFR, which reactivates the same pathway.[2] By inhibiting both BRAF and EGFR, Lifirafenib aims to provide a more potent and durable blockade of this critical cancer-driving pathway.
Caption: Lifirafenib dually inhibits the MAPK/ERK signaling pathway.
Conclusion
This compound serves as a readily accessible and effective starting material for the synthesis of complex pharmaceutical intermediates. The protocol described provides a reliable method for the preparation of a key precursor to the dual RAF/EGFR inhibitor, Lifirafenib. The ability to efficiently construct this pyrimidine derivative is crucial for the further development and investigation of this and other related kinase inhibitors. The provided data and diagrams offer a comprehensive overview for researchers in the field of drug discovery and development.
References
Application of Ethyl 2-amino-3-methylbenzoate in Agrochemical Synthesis: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-amino-3-methylbenzoate and its structural analogs, particularly mthis compound, are pivotal intermediates in the synthesis of a significant class of modern agrochemicals. These anthranilate derivatives serve as crucial building blocks for the creation of potent insecticides, most notably within the diamide class. The diamide insecticides, such as chlorantraniliprole, are renowned for their high efficacy against a range of lepidopteran pests, coupled with low toxicity to non-target organisms. This application note provides a comprehensive overview of the use of this compound and related compounds in the synthesis of agrochemicals, complete with detailed experimental protocols, quantitative data, and visual diagrams of the synthetic pathways.
Core Application: Synthesis of Diamide Insecticides
The primary application of the 2-amino-3-methylbenzoate scaffold is in the synthesis of anthranilic diamide insecticides. These compounds function by targeting the ryanodine receptors in insects, leading to uncontrolled calcium release and subsequent paralysis and death of the pest. The synthesis of these complex molecules involves the coupling of a substituted anthranilamide moiety with a heterocyclic carboxylic acid. This compound can be utilized as a starting material for the preparation of the key anthranilamide intermediate.
A crucial step in the synthesis of many diamide insecticides is the functionalization of the anthranilate ring. For instance, the synthesis of the blockbuster insecticide chlorantraniliprole requires the preparation of 2-amino-5-chloro-N,3-dimethylbenzamide. While many synthetic routes start from 2-amino-3-methylbenzoic acid or its methyl ester, the ethyl ester can also be employed in analogous reaction sequences.
Synthetic Pathways and Methodologies
The general synthetic strategy involves the modification of the this compound core, followed by amidation and coupling reactions. Below are key transformations and protocols derived from patented and published synthetic routes.
Halogenation of the Anthranilate Ring
A common modification is the introduction of a halogen atom, typically chlorine or bromine, at the 5-position of the benzene ring. This is a critical step for enhancing the insecticidal activity of the final product.
Experimental Protocol: Bromination of this compound
This protocol is adapted from a patented procedure for the synthesis of an intermediate for diamide insecticides.
-
Reaction Setup: In a suitable reaction vessel, a solution of this compound (1 equivalent) is prepared in an appropriate solvent such as water.
-
Addition of Reagents: To this solution, add hydrogen bromide (HBr, 48% in water, ~1.05 equivalents) dropwise at room temperature.
-
Oxidative Bromination: Subsequently, add hydrogen peroxide (H₂O₂, 30% in water, ~1.1 equivalents) dropwise to the reaction mixture, while maintaining the temperature below 70°C.
-
Reaction Monitoring and Quenching: The reaction is stirred for approximately one hour. The completion of the reaction can be monitored by techniques such as TLC or LC-MS. Upon completion, any excess peroxide is quenched by the addition of a reducing agent like sodium bisulfite (NaHSO₃).
-
Work-up and Isolation: The reaction mixture is neutralized with a base (e.g., sodium carbonate) to a pH of 7-8. The product, ethyl 2-amino-5-bromo-3-methylbenzoate, is then extracted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the product.
Table 1: Quantitative Data for the Bromination of this compound
| Reactant | Molar Ratio | Yield | Purity | Reference |
| This compound | 1.0 | 89.1% | >99% (LC Area) | [1][2] |
| Hydrogen Bromide | 1.05 | |||
| Hydrogen Peroxide | 1.1 |
Amidation of the Ester Group
The ester functionality of the anthranilate is typically converted to an amide. This is often achieved by direct reaction with an amine. For the synthesis of chlorantraniliprole, methylamine is used to form the N-methylbenzamide derivative.
Experimental Protocol: Amidation of Ethyl 2-amino-5-cyano-3-methylbenzoate with Methylamine
This protocol is based on a patented method for producing a key intermediate for diamide insecticides.
-
Reaction Setup: Dissolve ethyl 2-amino-5-cyano-3-methylbenzoate (1 equivalent) in methanol.
-
Addition of Amine and Catalyst: Add a solution of methylamine (e.g., 40% in methanol, in excess) and a catalytic amount of a base like sodium methoxide.
-
Reaction Conditions: Stir the reaction mixture at room temperature overnight.
-
Work-up and Isolation: The solvent is removed under vacuum. The resulting solid, 2-amino-5-cyano-N,3-dimethylbenzamide, can be purified by recrystallization or other chromatographic techniques.[1][2]
Table 2: Quantitative Data for the Amidation Reaction
| Reactant | Reagents | Yield | Purity | Reference |
| Ethyl 2-amino-5-cyano-3-methylbenzoate | Methylamine, Sodium methoxide | 95.9% | 99.0% (LC Area) | [1][2] |
Synthesis of the Final Diamide Insecticide (e.g., Chlorantraniliprole)
The final step involves the coupling of the substituted 2-aminobenzamide with a heterocyclic carboxylic acid, such as 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid. This is a standard amide bond formation reaction.
Experimental Protocol: Amide Coupling to form Chlorantraniliprole
-
Activation of Carboxylic Acid: The heterocyclic carboxylic acid is converted to a more reactive species, such as an acid chloride. This can be achieved by reacting it with a chlorinating agent like thionyl chloride or oxalyl chloride in an inert solvent.
-
Coupling Reaction: The activated carboxylic acid is then reacted with the 2-amino-5-chloro-N,3-dimethylbenzamide intermediate in the presence of a base (e.g., pyridine or triethylamine) to facilitate the amide bond formation.
-
Work-up and Purification: After the reaction is complete, the mixture is worked up by washing with aqueous solutions to remove byproducts and unreacted starting materials. The final product, chlorantraniliprole, is then isolated and purified, typically by crystallization.
Visualizing the Synthetic Workflow
The following diagrams illustrate the key steps in the synthesis of diamide insecticides starting from a 2-amino-3-methylbenzoate precursor.
Caption: Synthetic pathway for a diamide insecticide from this compound.
Caption: Generalized workflow for the synthesis of Chlorantraniliprole.
Conclusion
This compound and its analogs are valuable precursors in the synthesis of highly effective and commercially successful agrochemicals. Their utility is most prominently demonstrated in the construction of the anthranilic diamide class of insecticides. The synthetic routes, while multi-step, are well-established and allow for the introduction of various substituents to modulate the biological activity of the final products. The protocols and data presented herein provide a solid foundation for researchers and professionals engaged in the discovery and development of new crop protection agents. The continued exploration of the chemistry of these anthranilate building blocks is likely to yield novel and improved agrochemical solutions in the future.
References
Application Notes and Protocols: Ethyl 2-amino-3-methylbenzoate as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Ethyl 2-amino-3-methylbenzoate, a key building block in modern organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. This document details its synthesis, key reactions, and provides specific experimental protocols.
Introduction
This compound is an anthranilate derivative whose structural features—a nucleophilic amino group, an ester functionality, and a substituted aromatic ring—make it a valuable precursor for a diverse range of complex molecules. The ortho-relationship of the amino and ester groups allows for facile cyclization reactions to form various heterocyclic scaffolds, which are prevalent in many drug candidates. Its utility is further enhanced by the reactivity of the amino group in acylation, alkylation, and diazotization reactions, enabling the introduction of diverse substituents and pharmacophores.
Synthesis of this compound
The synthesis of this compound can be achieved through several routes. A common and effective method involves the reduction of the corresponding nitro compound, ethyl 3-methyl-2-nitrobenzoate.
Protocol 1: Reduction of Ethyl 3-methyl-2-nitrobenzoate
This protocol describes the reduction of the nitro group to an amine using palladium on carbon (Pd/C) as a catalyst.
Materials:
-
Ethyl 3-methyl-2-nitrobenzoate
-
5% Palladium on Carbon (Pd/C)
-
Acetonitrile
-
Hydrogen gas
-
High-pressure reaction vessel
-
Celite®
Procedure:
-
In a high-pressure vessel, combine ethyl 3-methyl-2-nitrobenzoate (e.g., 10.0 g, 47.8 mmol) and 5% Pd/C (e.g., 0.2 g) in acetonitrile (e.g., 100 mL).[1]
-
Seal the vessel and purge with nitrogen gas.
-
Pressurize the vessel with hydrogen gas to 65-100 psi (450-690 kPa).[1]
-
Heat the mixture to 70°C and stir vigorously for 8-16 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.[1]
-
Cool the reaction mixture to room temperature and carefully vent the hydrogen gas, then purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with acetonitrile.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield this compound.
Quantitative Data for Synthesis:
| Method | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Catalytic Hydrogenation | Ethyl 3-methyl-2-nitrobenzoate | 5% Pd/C, H₂ | Acetonitrile | 70 | 8-16 | >95 |
Applications in Heterocyclic Synthesis
The strategic placement of the amino and ester groups in this compound makes it an ideal precursor for the synthesis of various nitrogen-containing heterocycles.
Synthesis of Benzodiazepines
Benzodiazepines are a class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties. This compound can be used in the synthesis of benzodiazepine scaffolds. The following is a representative protocol adapted from a similar synthesis.[2][3]
Protocol 2: Synthesis of a 1,4-Benzodiazepin-5-one Derivative
This protocol involves the acylation of the amino group followed by an intramolecular cyclization.
Materials:
-
This compound
-
2-(Bromomethyl)benzoyl chloride
-
Triethylamine (Et₃N)
-
Ammonia in Methanol
-
Acetic Acid
-
Toluene
Procedure:
-
Acylation: Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF at 0°C. Add a solution of 2-(bromomethyl)benzoyl chloride (1.1 eq) in THF dropwise. Stir at room temperature for 2-4 hours.
-
Cyclization: To the reaction mixture, add a solution of ammonia in methanol (7N) and stir at room temperature overnight.
-
Acidify the reaction mixture with acetic acid and reflux for 4-6 hours.
-
Cool the mixture, and extract the product with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Quantitative Data for Benzodiazepine Synthesis:
| Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | 2-(Bromomethyl)benzoyl chloride, NH₃/MeOH | THF, Toluene | Reflux | 4-6 | 70-80 (representative) |
Synthesis of Quinolones
Quinolones are a major class of antibiotics. The Conrad-Limpach-Knorr reaction provides a general method for synthesizing quinolones from anilines and β-ketoesters.
Protocol 3: Synthesis of a 4-Hydroxy-2-quinolone Derivative
Materials:
-
This compound
-
Diethyl malonate
-
Sodium ethoxide
-
Dowtherm A (or other high-boiling solvent)
Procedure:
-
Condensation: Add this compound (1.0 eq) to a solution of sodium ethoxide (1.1 eq) in ethanol. To this mixture, add diethyl malonate (1.2 eq) and reflux for 2 hours.
-
Cyclization: Remove the ethanol by distillation. Add Dowtherm A to the residue and heat to 250°C for 30 minutes.
-
Cool the reaction mixture and dilute with hexane to precipitate the product.
-
Filter the solid, wash with hexane, and recrystallize from ethanol to obtain the desired 4-hydroxy-2-quinolone derivative.
Quantitative Data for Quinolone Synthesis:
| Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Diethyl malonate, NaOEt | Ethanol, Dowtherm A | 250 | 0.5 | 60-70 (representative) |
Other Key Reactions
Diazotization Reactions
The amino group of this compound can be readily converted to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents onto the aromatic ring (e.g., -OH, -X, -CN, -H).
Protocol 4: Diazotization and Sandmeyer Reaction
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Copper(I) bromide (CuBr)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of concentrated HCl and water at 0-5°C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5°C. Stir for 30 minutes.
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Extract the product with diethyl ether, wash with water and brine, dry over anhydrous sodium sulfate, and purify by chromatography.
Visualizations
Synthesis of this compound
Caption: Synthesis of this compound via catalytic hydrogenation.
General Workflow for Drug Discovery
Caption: Use of this compound in a drug discovery workflow.
Cyclization to a Benzodiazepine Scaffold
Caption: Two-step synthesis of a benzodiazepine scaffold.
References
Application Notes and Protocols for the Diazotization of Ethyl 2-amino-3-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the diazotization reaction of Ethyl 2-amino-3-methylbenzoate and its subsequent applications in synthetic chemistry. The protocols detailed below are based on established principles of diazotization and subsequent Sandmeyer and azo coupling reactions. While specific quantitative data for this compound is not extensively published, the methodologies are derived from reactions with structurally similar compounds and serve as a robust starting point for experimental work.
Introduction
Diazotization is a fundamental process in organic synthesis, converting a primary aromatic amine, such as this compound, into a highly versatile diazonium salt. This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite and a strong mineral acid at low temperatures (0-5 °C) to ensure the stability of the reactive diazonium salt.
The resulting diazonium salt is a valuable intermediate that is often used immediately in subsequent reactions without isolation. These reactions include Sandmeyer reactions, which introduce a wide range of substituents (e.g., halides, cyano groups) onto the aromatic ring, and azo coupling reactions, which form highly colored azo compounds, commonly used as dyes. The ability to introduce a variety of functional groups makes diazotization a powerful tool in the synthesis of complex organic molecules, including pharmaceutical compounds and functional materials.
Chemical Reaction Workflow
The overall process involves the initial diazotization of the primary aromatic amine followed by a subsequent substitution or coupling reaction.
Caption: General workflow for the diazotization of this compound and subsequent reactions.
Experimental Protocols
Protocol 1: Diazotization of this compound
This protocol describes the in-situ formation of the diazonium salt of this compound.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Equipment:
-
Beaker or Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
Procedure:
-
In a beaker, dissolve this compound in a mixture of concentrated hydrochloric acid and water. Stir the mixture until a clear solution is obtained.
-
Cool the beaker in an ice bath to maintain a temperature of 0-5 °C with continuous and vigorous stirring.
-
In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold solution of this compound hydrochloride. Maintain the temperature below 5 °C throughout the addition.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes to ensure the diazotization is complete.
-
The resulting cold solution of the diazonium salt is ready for immediate use in subsequent reactions.
Quantitative Data (General Estimates): The following table provides general estimates for reagent quantities for a laboratory-scale reaction. These should be optimized for specific experimental conditions.
| Reagent | Molar Ratio (relative to amine) | Typical Quantity (for 10 mmol amine) |
| This compound | 1.0 | 1.79 g |
| Concentrated HCl (37%) | 2.5 - 3.0 | 2.1 - 2.5 mL |
| Sodium Nitrite (NaNO₂) | 1.0 - 1.1 | 0.7 - 0.76 g |
| Water (for amine solution) | - | 20 mL |
| Water (for nitrite solution) | - | 10 mL |
Protocol 2: Sandmeyer Reaction (Synthesis of Ethyl 2-chloro-3-methylbenzoate)
This protocol describes a representative Sandmeyer reaction to introduce a chlorine atom onto the aromatic ring.
Materials:
-
Cold diazonium salt solution (from Protocol 1)
-
Copper(I) Chloride (CuCl)
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Cool the copper(I) chloride solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.
-
Nitrogen gas will evolve, and the product will begin to form.
-
After the addition is complete, allow the mixture to warm to room temperature and then gently heat to ensure the complete decomposition of the diazonium salt.
-
The product can then be extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane), washed, dried, and purified by standard methods such as column chromatography or distillation.
Protocol 3: Azo Coupling Reaction (Synthesis of an Azo Dye)
This protocol describes a representative azo coupling reaction with a phenol to form a colored azo compound.
Materials:
-
Cold diazonium salt solution (from Protocol 1)
-
Phenol
-
Sodium Hydroxide (NaOH)
-
Distilled Water
Procedure:
-
In a beaker, dissolve phenol in an aqueous solution of sodium hydroxide.
-
Cool the solution of the coupling partner (phenol) to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold solution of the coupling partner with vigorous stirring.
-
A colored precipitate of the azo dye should form. The color will depend on the specific coupling component used.
-
Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.
-
Collect the precipitated azo dye by vacuum filtration.
-
Wash the solid product with cold water to remove any unreacted starting materials and salts.
-
Dry the purified azo dye.
Reaction Pathways
Diazotization and Sandmeyer Reaction Pathway
Caption: Pathway for the synthesis of Ethyl 2-chloro-3-methylbenzoate.
Azo Coupling Reaction Pathway
Caption: Pathway for the synthesis of an azo dye from Ethyl 3-methyl-2-(diazonium)benzoate.
Safety Precautions
-
Diazonium salts are unstable and can be explosive when isolated and dried. Therefore, they should be prepared in solution at low temperatures and used immediately.
-
The diazotization reaction is exothermic and requires careful temperature control.
-
Sodium nitrite is toxic and should be handled with care.
-
Concentrated acids are corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE).
-
Nitrogen gas is evolved during the Sandmeyer reaction, so the reaction should be performed in a well-ventilated area.
Application Notes and Protocols: Fisher Esterification of 2-Amino-3-Methylbenzoic Acid to Ethyl 2-Amino-3-Methylbenzoate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the synthesis of Ethyl 2-amino-3-methylbenzoate via the Fisher esterification of 2-amino-3-methylbenzoic acid. This method, which is widely applicable to the synthesis of various aromatic esters, involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.[1][2][3][4] The protocol presented here is adapted from established procedures for structurally similar aminobenzoic acids and offers a reliable method for laboratory-scale synthesis.
Introduction
This compound is a valuable chemical intermediate in the pharmaceutical and fine chemical industries. The Fisher esterification is a classical and straightforward method for its synthesis, utilizing readily available and inexpensive starting materials. The reaction involves heating the carboxylic acid (2-amino-3-methylbenzoic acid) with an excess of the alcohol (ethanol) in the presence of a strong acid catalyst, typically sulfuric acid.[1][2][3] The use of excess alcohol shifts the reaction equilibrium towards the formation of the ester product, in accordance with Le Châtelier's principle.[5][6]
The presence of the amino group on the aromatic ring can interfere with the acid catalyst by forming an ammonium salt.[5] Therefore, a stoichiometric amount or a slight excess of the acid catalyst is often necessary to ensure sufficient acid is available to protonate the carbonyl group of the carboxylic acid, which is a key step in the reaction mechanism.[4][5]
Reaction and Mechanism
The overall reaction is as follows:
2-Amino-3-methylbenzoic acid + Ethanol ⇌ this compound + Water
The reaction is catalyzed by a strong acid (H₂SO₄).
Reaction Mechanism: The Fischer esterification proceeds via a nucleophilic acyl substitution. The mechanism involves the following key steps:
-
Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack.
-
Nucleophilic attack by the alcohol (ethanol) on the protonated carbonyl carbon.
-
Proton transfer from the attacking alcohol to one of the hydroxyl groups.
-
Elimination of water to form a protonated ester.
-
Deprotonation to yield the final ester product and regenerate the acid catalyst.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific laboratory conditions and desired yields.
Materials:
-
2-Amino-3-methylbenzoic acid
-
Absolute ethanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
10% Sodium carbonate (Na₂CO₃) solution
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Deionized water
-
Ice
Equipment:
-
Round-bottom flask (100 mL or 250 mL)
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Beakers
-
Erlenmeyer flask
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
Reaction Setup:
-
To a clean, dry round-bottom flask, add 2-amino-3-methylbenzoic acid (e.g., 5.0 g, 33.1 mmol).
-
Add a magnetic stir bar and absolute ethanol (e.g., 50 mL). Stir the mixture to dissolve the solid. Ethanol serves as both a reactant and the solvent.[5]
-
In a fume hood, carefully and slowly add concentrated sulfuric acid (e.g., 3.0 mL) dropwise to the stirring solution. Caution: The addition of sulfuric acid to ethanol is exothermic. The solution may become warm and a precipitate of the aminobenzoic acid salt may form.[1][3]
Reflux: 4. Attach a reflux condenser to the round-bottom flask and ensure a steady flow of cooling water. 5. Heat the reaction mixture to a gentle reflux using a heating mantle or oil bath. 6. Continue refluxing for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The solid precipitate should dissolve as the reaction proceeds.[1]
Work-up and Isolation: 7. After the reflux period, allow the reaction mixture to cool to room temperature. 8. Pour the cooled mixture into a beaker containing ice water (approximately 100 mL).[1] 9. Slowly and carefully neutralize the acidic solution by adding 10% sodium carbonate solution dropwise while stirring. Continue adding the sodium carbonate solution until the pH of the mixture is approximately 8. Caution: Vigorous gas (CO₂) evolution will occur.[1][3] 10. The crude this compound may precipitate as a solid. If so, collect the solid by vacuum filtration, wash with cold water, and air dry.[1] 11. If the product separates as an oil or remains in solution, transfer the mixture to a separatory funnel. 12. Extract the aqueous mixture with dichloromethane or ethyl acetate (e.g., 3 x 30 mL). 13. Combine the organic layers in the separatory funnel and wash with deionized water (2 x 30 mL) and then with saturated sodium chloride solution (brine) (1 x 30 mL). 14. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. 15. Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.
Purification: 16. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate.[7]
Data Presentation
| Parameter | Value/Range | Notes |
| Starting Material | 2-Amino-3-methylbenzoic acid | - |
| Reagent | Absolute Ethanol | Used in excess |
| Catalyst | Concentrated Sulfuric Acid | Stoichiometric amount recommended |
| Reaction Temperature | Reflux (approx. 78 °C for ethanol) | Gentle reflux is advised[1] |
| Reaction Time | 2 - 4 hours | Monitor by TLC for completion |
| Work-up | Neutralization with 10% Na₂CO₃ | pH ~8 |
| Extraction Solvent | Dichloromethane or Ethyl Acetate | - |
| Purification | Recrystallization | Solvent system may need optimization |
| Expected Yield | 70-90% | Based on similar reactions[8] |
| Product Appearance | Off-white to light yellow solid | - |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified reaction pathway for Fisher esterification.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reflux time; ensure anhydrous conditions.[9] |
| Insufficient catalyst | The amino group neutralizes the acid; ensure a stoichiometric amount of H₂SO₄ is used.[5] | |
| Loss during work-up | Ensure complete extraction and careful handling during transfers. | |
| Product is an oil | Impurities present | Purify by column chromatography. |
| High concentration of byproducts | Optimize reaction conditions (temperature, time) to minimize side reactions.[9] | |
| Dark-colored product | Degradation of starting material or product | Perform the reaction under an inert atmosphere (e.g., nitrogen); purify by charcoal treatment during recrystallization.[7] |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Concentrated sulfuric acid is extremely corrosive and can cause severe burns. Handle with extreme care.[10]
-
Organic solvents like ethanol, dichloromethane, and ethyl acetate are flammable and volatile. Keep away from ignition sources.
-
The neutralization step with sodium carbonate produces CO₂ gas. Perform this step slowly to avoid excessive frothing and potential overflow.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. Solved Exp #7: Benzocaine: Acid-Catalyzed Fischer | Chegg.com [chegg.com]
- 3. studylib.net [studylib.net]
- 4. prezi.com [prezi.com]
- 5. benchchem.com [benchchem.com]
- 6. personal.tcu.edu [personal.tcu.edu]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. dspace.mit.edu [dspace.mit.edu]
Application Notes: Catalytic Hydrogenation for the Synthesis of Ethyl 2-amino-3-methylbenzoate
Introduction
Ethyl 2-amino-3-methylbenzoate is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. One of the most efficient and widely used methods for its preparation is the catalytic hydrogenation of its corresponding nitro precursor, ethyl 2-nitro-3-methylbenzoate. This method offers high yields, clean conversion, and operational simplicity, making it suitable for both laboratory-scale synthesis and industrial production. The reaction involves the reduction of the nitro group to an amine using hydrogen gas in the presence of a metal catalyst. Commonly employed catalysts for this transformation include palladium on carbon (Pd/C) and Raney nickel.[1][2]
Reaction Scheme
Caption: General reaction scheme for the catalytic hydrogenation of ethyl 2-nitro-3-methylbenzoate.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the catalytic hydrogenation of related substituted nitrobenzoates, providing a comparative overview of different catalytic systems.
| Catalyst | Substrate | Solvent | Temperature (°C) | Pressure (psi) | Reaction Time (h) | Yield (%) | Reference |
| 5% Pd/C | Methyl 3-methyl-2-nitrobenzoate | Acetonitrile | 70 | 65 - 100 | 16.5 | 97.5 | [3] |
| 5% Pd/C | 2-Methyl-3-nitrobenzoic acid | Ethyl Acetate | Room Temp. | Atmospheric | 15 | 90 | [4] |
| Raney Ni | m-Nitrotoluene | Methanol | 100 | 1450 | Not specified | High | [5] |
| 6504K Ni | 3-Nitro-2-methylbenzoic acid | Water | 125 | 290 | Not specified | >95 | [6] |
Experimental Protocols
Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is adapted from the synthesis of mthis compound.[3]
Materials:
-
Ethyl 2-nitro-3-methylbenzoate
-
5% Palladium on Carbon (Pd/C) catalyst
-
Acetonitrile
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Celite® or other filter aid
Equipment:
-
High-pressure reaction vessel (e.g., Parr hydrogenator)
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
To a high-pressure reaction vessel, add ethyl 2-nitro-3-methylbenzoate and acetonitrile.
-
Carefully add 5% Pd/C catalyst to the mixture under a nitrogen atmosphere. The catalyst loading can typically be in the range of 1-5 mol% relative to the substrate.
-
Seal the reaction vessel and purge with nitrogen gas several times to remove any residual oxygen.
-
Pressurize the vessel with hydrogen gas to 65 psi.
-
Heat the reaction mixture to 70°C with vigorous stirring.
-
After 8 hours, cool the reactor to room temperature, vent the hydrogen, and add an additional portion of 5% Pd/C catalyst.
-
Re-pressurize the vessel with hydrogen gas to 100 psi and continue the reaction for another 8.5 hours at 70°C.
-
Upon completion, cool the reaction mixture to room temperature and carefully vent the excess hydrogen gas.
-
Purge the vessel with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with acetonitrile.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude this compound can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Hydrogenation using Raney Nickel
This protocol is a general procedure adapted from the use of Raney Nickel for the reduction of aromatic nitro compounds.[7][8]
Materials:
-
Ethyl 2-nitro-3-methylbenzoate
-
W-2 Raney Nickel (slurry in water or ethanol)
-
Ethanol
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Celite® or other filter aid
Equipment:
-
Hydrogenation apparatus (e.g., Parr hydrogenator or atmospheric pressure hydrogenation setup)
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
In a hydrogenation flask, add ethyl 2-nitro-3-methylbenzoate and ethanol.
-
Carefully wash the Raney Nickel with ethanol to remove the storage solvent (typically water). Add the Raney Nickel slurry to the reaction mixture under a nitrogen atmosphere. Caution: Raney Nickel is pyrophoric and should be handled with care, always kept wet with solvent.
-
Seal the apparatus and purge with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the system with hydrogen gas (typically 50 psi, but can also be run at atmospheric pressure with a hydrogen balloon) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by observing the cessation of hydrogen uptake or by techniques such as TLC or GC-MS.
-
Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.
-
Allow the catalyst to settle, then decant the supernatant.
-
Filter the remaining mixture through a pad of Celite® to remove the catalyst. Wash the catalyst and filter pad with ethanol.
-
Combine the decanted supernatant, filtrate, and washings.
-
Dry the combined organic solution over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Experimental Workflow
Caption: A typical workflow for the synthesis of this compound via catalytic hydrogenation.
References
- 1. benchchem.com [benchchem.com]
- 2. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]
- 3. Page loading... [guidechem.com]
- 4. 3-Amino-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. US4287365A - Reduction of aromatic nitro compounds with Raney nickel catalyst - Google Patents [patents.google.com]
- 6. CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
Laboratory scale synthesis protocol for "Ethyl 2-amino-3-methylbenzoate"
Abstract
This application note provides a detailed protocol for the laboratory-scale synthesis of Ethyl 2-amino-3-methylbenzoate, an important intermediate in the development of pharmaceutical compounds and other fine chemicals. The described method is a robust and efficient procedure involving the esterification of 2-amino-3-methylbenzoic acid. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction
This compound is a key building block in organic synthesis. Its structure, featuring an aniline and an ethyl ester on a toluene backbone, makes it a versatile precursor for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. This protocol details a straightforward and reproducible method for its preparation from commercially available starting materials.
Reaction Scheme
The synthesis proceeds via a classical Fischer esterification of 2-amino-3-methylbenzoic acid with ethanol in the presence of a catalytic amount of strong acid.
Figure 1: Reaction Scheme for the Synthesis of this compound.
Caption: Fischer esterification of 2-amino-3-methylbenzoic acid.
Experimental Protocol
This section provides a step-by-step procedure for the synthesis of this compound.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Notes |
| 2-Amino-3-methylbenzoic acid | 151.16 | 10.0 g (66.1 mmol) | Starting material |
| Ethanol | 46.07 | 150 mL | Reagent and solvent |
| Sulfuric acid, concentrated | 98.08 | 3 mL | Catalyst |
| Saturated sodium bicarbonate solution | - | ~100 mL | For neutralization |
| Anhydrous sodium sulfate | 142.04 | ~10 g | Drying agent |
| Diethyl ether | 74.12 | ~200 mL | Extraction solvent |
| Round-bottom flask (250 mL) | - | 1 | |
| Reflux condenser | - | 1 | |
| Heating mantle | - | 1 | |
| Separatory funnel (500 mL) | - | 1 | |
| Beakers and Erlenmeyer flasks | - | Various | |
| Rotary evaporator | - | 1 |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add 2-amino-3-methylbenzoic acid (10.0 g, 66.1 mmol) and ethanol (150 mL).
-
Acid Addition: While stirring the mixture, slowly add concentrated sulfuric acid (3 mL) dropwise.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold saturated sodium bicarbonate solution (~100 mL) to neutralize the excess acid.
-
Extraction: Transfer the neutralized mixture to a 500 mL separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Washing and Drying: Combine the organic extracts and wash them with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Data Summary
| Parameter | Value |
| Starting Material | 2-Amino-3-methylbenzoic acid |
| Product | This compound |
| Theoretical Yield | 11.85 g |
| Typical Actual Yield | 9.5 - 10.7 g (80-90%) |
| Appearance | Pale yellow oil or low melting solid |
| Molecular Formula | C₁₀H₁₃NO₂ |
| Molar Mass | 179.22 g/mol |
Experimental Workflow
The following diagram illustrates the workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care.
-
Diethyl ether is highly flammable. Avoid open flames and sparks.
Conclusion
The protocol described in this application note provides an effective and reproducible method for the synthesis of this compound. This procedure is suitable for laboratory-scale production and can be adapted for larger scales with appropriate modifications. The high yield and purity of the product make this method valuable for researchers in organic synthesis and drug discovery.
Anwendungs- und Protokollhinweise zur Derivatisierung von Ethyl-2-amino-3-methylbenzoat für die medizinische Chemie
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung: Ethyl-2-amino-3-methylbenzoat ist ein nützliches Ausgangsmaterial in der medizinischen Chemie. Als ein Anthranilsäure-Derivat bietet es mehrere reaktive Stellen für die chemische Modifikation, um neue Moleküle mit potenzieller therapeutischer Wirkung zu erzeugen. Anthranilsäure und ihre Analoga sind als wichtige Pharmokophore für die Entwicklung von Arzneimitteln zur Behandlung verschiedener Krankheiten bekannt.[1][2][3][4] Die Derivatisierung des Amin- und des Esterrests ermöglicht die Erstellung großer Substanzbibliotheken für die Untersuchung von Struktur-Wirkungs-Beziehungen (SAR).[2][3][4]
Die Derivate von Anthranilsäure zeigen eine breite Palette an biologischen Aktivitäten, darunter entzündungshemmende, antimikrobielle, antivirale und krebsbekämpfende Eigenschaften.[1][2][3][4] Beispielsweise wurden Sulfonamid-Derivate von Anthranilsäure auf ihre antimykotischen und zytotoxischen Aktivitäten untersucht.[5][6][7]
Dieser Bericht beschreibt detaillierte Protokolle für die Derivatisierung von Ethyl-2-amino-3-methylbenzoat durch Amid- und Sulfonamid-Synthese, präsentiert quantitative Daten von analogen Verbindungen und visualisiert relevante Arbeitsabläufe und Signalwege.
Datenpräsentation
Die folgende Tabelle fasst die biologischen Aktivitätsdaten für eine Reihe von 4-substituierten Benzolsulfonamiden der Anthranilsäure zusammen. Diese Daten dienen als repräsentatives Beispiel für die Art von quantitativen Informationen, die in einer medizinisch-chemischen Untersuchung von Derivaten des Ethyl-2-amino-3-methylbenzoats gewonnen werden könnten.
Tabelle 1: Biologische Aktivität von Anthranilsäure-Sulfonamid-Analoga
| Verbindung | Substituent (X) | % Hemmung gegen C. albicans bei 4 µg/mL | Zytotoxizität gegen MOLT-3-Zellen (% Zellviabilität) |
| 5 | NO₂ | 25-50 | < 50 (höchste Zytotoxizität) |
| 6 | OCH₃ | 25-50 | > 50 |
| 7 | CH₃ | 25-50 | < 50 |
| 8 | Cl | 25-50 | < 50 |
Quelle: Angepasst von Doungsoongnuen et al., "Investigation on biological activities of anthranilic acid sulfonamide analogs".[5][6][7]
Experimentelle Protokolle
Protokoll 1: Allgemeine Synthese von Amid-Derivaten von Ethyl-2-amino-3-methylbenzoat
Dieses Protokoll beschreibt die Kopplung von Ethyl-2-amino-3-methylbenzoat mit einer Carbonsäure unter Verwendung eines Kopplungsreagenzes wie HATU (1-[Bis(dimethylamino)methylen]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxid-hexafluorophosphat).
Materialien:
-
Ethyl-2-amino-3-methylbenzoat
-
Gewünschte Carbonsäure (R-COOH)
-
HATU
-
N,N-Diisopropylethylamin (DIPEA)
-
Dimethylformamid (DMF), wasserfrei
-
Ethylacetat
-
Gesättigte wässrige Natriumbicarbonatlösung (NaHCO₃)
-
Sole (gesättigte wässrige NaCl-Lösung)
-
Wasserfreies Magnesiumsulfat (MgSO₄)
-
Rundkolben
-
Magnetrührer
-
Argon- oder Stickstoffatmosphäre
Vorgehensweise:
-
In einem trockenen Rundkolben die Carbonsäure (1,2 Äquivalente) und HATU (1,2 Äquivalente) in wasserfreiem DMF lösen.
-
DIPEA (3 Äquivalente) zu der Lösung geben und die Mischung 15 Minuten bei Raumtemperatur rühren.
-
Ethyl-2-amino-3-methylbenzoat (1 Äquivalent), gelöst in einer minimalen Menge wasserfreiem DMF, zugeben.
-
Die Reaktionsmischung bei Raumtemperatur unter einer inerten Atmosphäre für 4-12 Stunden rühren. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) überwacht werden.
-
Nach Abschluss der Reaktion die Mischung mit Ethylacetat verdünnen und nacheinander mit gesättigter NaHCO₃-Lösung und Sole waschen.
-
Die organische Phase über wasserfreiem MgSO₄ trocknen, filtrieren und das Lösungsmittel unter reduziertem Druck entfernen.
-
Das Rohprodukt mittels Säulenchromatographie (typischerweise mit einem Hexan/Ethylacetat-Gradienten) aufreinigen, um das gewünschte Amid-Derivat zu erhalten.
Protokoll 2: Allgemeine Synthese von Sulfonamid-Derivaten von Ethyl-2-amino-3-methylbenzoat
Dieses Protokoll beschreibt die Reaktion von Ethyl-2-amino-3-methylbenzoat mit einem Sulfonylchlorid.
Materialien:
-
Ethyl-2-amino-3-methylbenzoat
-
Gewünschtes Sulfonylchlorid (R-SO₂Cl)
-
Pyridin oder Triethylamin (TEA)
-
Dichlormethan (DCM), wasserfrei
-
1 M Salzsäure (HCl)
-
Gesättigte wässrige Natriumbicarbonatlösung (NaHCO₃)
-
Sole
-
Wasserfreies Magnesiumsulfat (MgSO₄)
-
Rundkolben
-
Magnetrührer
-
Eisbad
Vorgehensweise:
-
Ethyl-2-amino-3-methylbenzoat (1 Äquivalent) in wasserfreiem DCM in einem Rundkolben lösen und auf 0 °C in einem Eisbad abkühlen.
-
Pyridin oder TEA (1,5 Äquivalente) zu der Lösung geben.
-
Das Sulfonylchlorid (1,1 Äquivalente), gelöst in einer minimalen Menge wasserfreiem DCM, langsam zu der gekühlten Lösung tropfen.
-
Die Reaktionsmischung bei 0 °C für 30 Minuten rühren und dann auf Raumtemperatur erwärmen lassen. Die Reaktion für weitere 2-6 Stunden rühren oder bis die DC den Verbrauch des Ausgangsmaterials anzeigt.
-
Die Reaktionsmischung mit DCM verdünnen und nacheinander mit 1 M HCl, gesättigter NaHCO₃-Lösung und Sole waschen.
-
Die organische Phase über wasserfreiem MgSO₄ trocknen, filtrieren und das Lösungsmittel unter reduziertem Druck entfernen.
-
Das Rohprodukt durch Umkristallisation oder Säulenchromatographie aufreinigen, um das gewünschte Sulfonamid-Derivat zu erhalten.
Visualisierungen
Nachfolgend finden Sie Diagramme, die den Arbeitsablauf der Derivatisierung, einen relevanten Signalweg und eine logische Beziehung für SAR-Studien darstellen.
Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung und das Screening.
Abbildung 2: Vereinfachter MAPK/ERK-Signalweg, ein potenzielles Ziel.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Medicinal chemistry of anthranilic acid derivatives: A mini review (2021) | Parteek Prasher | 39 Citations [scispace.com]
- 3. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigation on biological activities of anthranilic acid sulfonamide analogs [eldorado.tu-dortmund.de]
- 6. Investigation on biological activities of anthranilic acid sulfonamide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Azo Dyes and Pigments Using Ethyl 2-amino-3-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of azo dyes and pigments using Ethyl 2-amino-3-methylbenzoate as a key starting material. The protocols outlined below are based on established principles of azo chemistry and are intended to serve as a foundational guide for the development of novel colorants.
Azo dyes are a significant class of synthetic organic colorants characterized by the presence of one or more azo groups (–N=N–) connecting aromatic systems. The extensive conjugated system is responsible for their color. The synthesis of azo dyes is a versatile process that allows for the creation of a wide spectrum of colors by varying the diazo and coupling components. This compound, with its primary aromatic amine functionality, is a suitable precursor for the diazo component in azo dye synthesis.
The general synthesis involves a two-step process:
-
Diazotization: The primary aromatic amine, this compound, is converted into a diazonium salt by treatment with nitrous acid (HNO₂). Nitrous acid is typically generated in situ from sodium nitrite and a strong mineral acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.
-
Azo Coupling: The resulting diazonium salt, which is an electrophile, is then reacted with an electron-rich coupling component. Common coupling components include phenols, naphthols, and aromatic amines. This electrophilic aromatic substitution reaction forms the stable azo compound.
The properties of the final dye or pigment, such as color, solubility, and fastness, are determined by the chemical structures of both the diazo component (derived from this compound) and the coupling component.
Experimental Protocols
The following protocols provide a general methodology for the synthesis of an azo dye using this compound. These should be regarded as a starting point, and optimization of reaction conditions may be necessary for specific coupling components and desired dye properties.
Protocol 1: Diazotization of this compound
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Starch-iodide paper
Procedure:
-
In a 250 mL beaker, suspend a specific molar equivalent of this compound in a mixture of distilled water and concentrated hydrochloric acid.
-
Cool the suspension to 0-5 °C in an ice bath with constant stirring. It is crucial to maintain this low temperature throughout the diazotization process.
-
In a separate beaker, prepare a concentrated aqueous solution of sodium nitrite.
-
Slowly add the sodium nitrite solution dropwise to the cold suspension of this compound. Maintain vigorous stirring and ensure the temperature does not rise above 5 °C.
-
After the complete addition of the sodium nitrite solution, continue to stir the mixture for an additional 30 minutes at 0-5 °C.
-
Test for the presence of excess nitrous acid by placing a drop of the reaction mixture on starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid and the completion of the diazotization reaction. The resulting solution contains the diazonium salt of this compound and should be used immediately in the next step.
Protocol 2: Azo Coupling with a Naphthol Derivative (e.g., 2-Naphthol)
Materials:
-
Diazonium salt solution from Protocol 1
-
2-Naphthol (or other suitable coupling component)
-
Sodium Hydroxide (NaOH) solution
-
Distilled Water
-
Ice
Procedure:
-
In a separate beaker, dissolve a molar equivalent of 2-naphthol in a dilute aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution (from Protocol 1) to the cold solution of the coupling component.
-
A colored precipitate of the azo dye will form immediately. The color will depend on the specific coupling component used.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.
-
Collect the precipitated dye by vacuum filtration.
-
Wash the solid product with cold distilled water to remove any unreacted starting materials and inorganic salts.
-
Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature.
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the synthesis and characterization of azo dyes derived from this compound.
Table 1: Synthesis and Physical Properties of Azo Dyes
| Dye ID | Coupling Component | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Color |
| Dye-1 | 2-Naphthol | C₂₀H₁₈N₂O₃ | 334.37 | Data to be filled | Data to be filled | Data to be filled |
| Dye-2 | Phenol | C₁₆H₁₆N₂O₃ | 284.31 | Data to be filled | Data to be filled | Data to be filled |
| Dye-3 | Resorcinol | C₁₆H₁₆N₂O₄ | 300.31 | Data to be filled | Data to be filled | Data to be filled |
Table 2: Spectroscopic Data of Synthesized Azo Dyes
| Dye ID | UV-Vis (λmax, nm) in Ethanol | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Key IR Absorptions (cm⁻¹) | ¹H NMR (δ, ppm) |
| Dye-1 | Data to be filled | Data to be filled | ~3400 (O-H), ~1700 (C=O, ester), ~1450 (N=N) | Data to be filled |
| Dye-2 | Data to be filled | Data to be filled | ~3400 (O-H), ~1700 (C=O, ester), ~1450 (N=N) | Data to be filled |
| Dye-3 | Data to be filled | Data to be filled | ~3400 (O-H), ~1700 (C=O, ester), ~1450 (N=N) | Data to be filled |
Visualization of the Synthesis Workflow
The following diagram illustrates the general two-step synthesis process of azo dyes starting from this compound.
Caption: General workflow for the synthesis of azo dyes.
Troubleshooting & Optimization
Column chromatography conditions for "Ethyl 2-amino-3-methylbenzoate" purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Ethyl 2-amino-3-methylbenzoate using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound by silica gel column chromatography?
A1: The primary challenge stems from the basicity of the aromatic amino group. This functional group can interact strongly with the acidic silanol groups on the surface of standard silica gel.[1] This interaction can lead to several issues, including:
-
Tailing: The compound elutes from the column slowly and asymmetrically, resulting in broad peaks and poor separation.
-
Irreversible Adsorption: The compound may bind so strongly that it fails to elute from the column, leading to low recovery.[2]
-
Degradation: The acidic nature of the silica gel can sometimes cause degradation of sensitive compounds.[2]
Q2: What are the recommended stationary phases for the purification of this compound?
A2: Due to the basic nature of the analyte, several stationary phases can be considered for improved purification:
-
Amine-Functionalized Silica: This is often the preferred choice as the amine-treated surface minimizes the strong interactions between the basic analyte and the acidic silica.[1][3][4][5] This typically results in better peak shape and improved separation with standard normal-phase solvents.[1][3]
-
Standard Silica Gel with a Modified Mobile Phase: If amine-functionalized silica is unavailable, standard silica gel can be used with a mobile phase containing a small amount of a basic modifier, such as triethylamine (TEA) or ammonia.[1][3][5] These modifiers compete with the analyte for binding to the acidic sites on the silica, reducing tailing.
-
Reversed-Phase Silica (C18): Reversed-phase chromatography is a viable alternative, particularly for polar compounds.[6][7] Elution is typically achieved with a mobile phase of water and acetonitrile or methanol.[6][7]
-
Neutral or Basic Alumina: Alumina can be a suitable alternative to silica gel for the purification of basic compounds.[8]
Q3: What mobile phase systems are recommended for the column chromatography of this compound?
A3: The choice of mobile phase depends on the selected stationary phase:
| Stationary Phase | Recommended Mobile Phase System | Notes |
| Normal Phase (Silica Gel or Amine-Functionalized Silica) | Hexane / Ethyl Acetate | A common starting point. The polarity is increased by adding more ethyl acetate.[3] |
| Dichloromethane / Methanol | Suitable for more polar compounds.[3][8] | |
| Toluene / Ethyl Acetate | Can provide better separation for aromatic compounds.[8] | |
| Reversed-Phase (C18) | Water / Acetonitrile | A standard mobile phase for reversed-phase chromatography.[6][7] |
| Water / Methanol | Another common mobile phase for reversed-phase chromatography. |
Note: For normal-phase chromatography on standard silica gel, the addition of a small amount (0.1-1%) of triethylamine or another amine to the mobile phase is highly recommended to prevent peak tailing.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound is not eluting from the column | 1. The mobile phase is not polar enough.2. The compound is irreversibly adsorbed to the silica gel due to strong acid-base interactions.[2] | 1. Gradually increase the polarity of the mobile phase.[2]2. If using normal phase, add a competing amine like triethylamine (0.1-1%) to the eluent.[5]3. Switch to a less acidic stationary phase like amine-functionalized silica or alumina.[1][8]4. Consider using reversed-phase chromatography.[6] |
| Poor separation or co-elution of impurities | 1. The polarity of the mobile phase is too high.2. The column was overloaded with the sample.3. Inappropriate choice of stationary phase or mobile phase system. | 1. Start with a less polar mobile phase and use a shallow gradient.2. Reduce the amount of crude material loaded onto the column.3. Perform small-scale trials with different solvent systems or stationary phases (e.g., TLC) to optimize the separation.[3] |
| Significant peak tailing | The basic amino group is interacting strongly with the acidic silica gel.[1] | 1. Add 0.1-1% triethylamine or a similar amine to the mobile phase.[5]2. Use an amine-functionalized silica column.[1][4]3. Use a reversed-phase C18 column.[6] |
| Low recovery of the compound | 1. The compound is irreversibly adsorbed to the column.[2]2. The compound may have degraded on the acidic silica gel.[2] | 1. Use a deactivated stationary phase (amine-functionalized silica) or add a basic modifier to the eluent.[1][2]2. Check the stability of your compound on silica gel using a 2D TLC experiment.[2] |
Experimental Protocol: Column Chromatography on Silica Gel
This is a general guideline. The optimal conditions should be determined by thin-layer chromatography (TLC) beforehand.
-
TLC Analysis:
-
Dissolve a small amount of the crude "this compound" in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the TLC plate using various solvent systems (e.g., different ratios of hexane/ethyl acetate).
-
To mitigate potential issues with the basicity of the amine, it is advisable to add a small amount of triethylamine (e.g., 0.5-1%) to the developing solvent.
-
The ideal solvent system should give your desired compound an Rf value of approximately 0.2-0.3.
-
-
Column Preparation:
-
Select an appropriately sized glass column based on the amount of crude material.
-
Pack the column with silica gel using either the "wet" or "dry" slurry method in the initial, low-polarity mobile phase determined from your TLC analysis. Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading:
-
Dry Loading (Recommended for better separation): Dissolve your crude product in a minimal amount of a volatile solvent. Add a small portion of silica gel to this solution and evaporate the solvent completely to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[9]
-
Wet Loading: Dissolve the crude product in the minimum amount of the initial mobile phase and carefully load it onto the top of the column with a pipette.[9]
-
-
Elution:
-
Begin eluting the column with the low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase (gradient elution) based on the separation observed on the TLC plate. For example, you might start with 5% ethyl acetate in hexane and gradually increase to 10%, 20%, and so on.
-
Collect fractions in separate test tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the fractions containing the pure "this compound".
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for column chromatography purification.
References
- 1. biotage.com [biotage.com]
- 2. Chromatography [chem.rochester.edu]
- 3. biotage.com [biotage.com]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. teledyneisco.com [teledyneisco.com]
- 7. Ethyl anthranilate | SIELC Technologies [sielc.com]
- 8. reddit.com [reddit.com]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Synthesis of Ethyl 2-amino-3-methylbenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-amino-3-methylbenzoate. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The two primary methods for synthesizing this compound are:
-
Fischer-Speier Esterification: This acid-catalyzed reaction involves the direct esterification of 2-amino-3-methylbenzoic acid with ethanol.
-
Catalytic Hydrogenation: This method involves the reduction of the nitro group of a precursor, ethyl 3-methyl-2-nitrobenzoate, to an amine.
Q2: What are the typical impurities I might encounter in the Fischer Esterification route?
A2: Common impurities include unreacted 2-amino-3-methylbenzoic acid, polymeric byproducts from the self-condensation of the amino acid, and potentially diethyl ether, which can form from the ethanol solvent under acidic conditions at high temperatures. An incomplete reaction due to the basicity of the amino group neutralizing the acid catalyst is also a common issue.[1]
Q3: What impurities are common in the Catalytic Hydrogenation route?
A3: The primary impurities are typically intermediates from the incomplete reduction of the nitro group. These can include nitroso, hydroxylamine, azoxy, azo, and hydrazo compounds.[2] Residual starting material, ethyl 3-methyl-2-nitrobenzoate, may also be present if the reaction does not go to completion.
Q4: How can I monitor the progress of my reaction?
A4: Thin Layer Chromatography (TLC) is a common and effective method to monitor the progress of both synthetic routes.[3] For quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed to determine the concentration of the product and impurities.[4]
Q5: What are the recommended purification methods for this compound?
A5: The most common purification techniques are recrystallization and column chromatography. The choice of solvent for recrystallization is crucial; a solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures is ideal. For column chromatography, a mobile phase of ethyl acetate in hexanes is often a good starting point.[5]
Troubleshooting Guides
Route 1: Fischer-Speier Esterification of 2-amino-3-methylbenzoic acid
dot
Caption: Troubleshooting workflow for Fischer Esterification.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Product Yield | Incomplete Reaction: The basic amino group can neutralize the acid catalyst.[1] | - Increase the molar ratio of the acid catalyst (e.g., sulfuric acid) to the starting material. - Use a large excess of ethanol to drive the equilibrium towards the product. - Remove water as it forms, for example, by using a Dean-Stark apparatus. |
| Side Reactions: Self-condensation of the amino acid can form polymeric impurities. | - Optimize the reaction temperature and time to minimize side reactions. | |
| Product is Impure | Unreacted Starting Material: 2-amino-3-methylbenzoic acid remains in the product. | - Purify the crude product by recrystallization. A suitable solvent system might be ethanol/water or hexanes/ethyl acetate.[6] - Perform column chromatography for more difficult separations.[5] |
| Formation of Byproducts: Presence of dimers, oligomers, or diethyl ether. | - Recrystallization can often remove these impurities. - For persistent impurities, column chromatography is recommended.[5] |
Route 2: Catalytic Hydrogenation of ethyl 3-methyl-2-nitrobenzoate
dot
References
Technical Support Center: Synthesis of Ethyl 2-amino-3-methylbenzoate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the synthesis of Ethyl 2-amino-3-methylbenzoate. It is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The synthesis of this compound typically starts from 3-methylbenzoic acid or a related precursor. The two most common strategies involve the sequence of nitration, reduction, and esterification. The order of the reduction and esterification steps can be varied.
-
Route A: Nitration of 3-methylbenzoic acid, followed by esterification of the resulting 3-methyl-2-nitrobenzoic acid, and finally, reduction of the nitro group.
-
Route B: Nitration of 3-methylbenzoic acid, followed by reduction of the nitro group to yield 2-amino-3-methylbenzoic acid, and subsequent esterification.
Caption: Common synthetic routes to this compound.
Q2: I am observing a low yield during the reduction of the nitro-intermediate. What are the common side reactions?
Low yields during the catalytic hydrogenation of an aromatic nitro group are often due to incomplete reduction or the formation of dimeric side products. The reduction proceeds through several intermediates; if the reaction does not go to completion, these can dimerize or remain as impurities.
-
Incomplete Reduction: The reaction may stall at the nitroso or hydroxylamine intermediate stage.
-
Dimerization Reactions: Under neutral or basic conditions, the nitroso and hydroxylamine intermediates can condense to form azoxy compounds. Further reduction can lead to azo compounds.[1]
To minimize these side reactions, ensure sufficient catalyst loading (e.g., 5-10% Pd/C), adequate hydrogen pressure (40-100 psi), and sufficient reaction time (8-24 hours).[1][2]
Caption: Side reactions during the reduction of aromatic nitro compounds.
Q3: My esterification reaction with ethanol and acid catalyst is inefficient. How can I improve the yield?
Standard Fischer esterification is an equilibrium-limited reaction. To improve the yield, you can:
-
Use a large excess of ethanol to shift the equilibrium towards the product.
-
Remove water as it forms, typically by azeotropic distillation using a Dean-Stark apparatus.
-
Use a more reactive electrophile. Convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride first, then react it with ethanol. This is a high-yield, non-reversible method.
Another highly effective method is to deprotonate the carboxylic acid with a base (e.g., cesium carbonate) and then add an ethylating agent like ethyl iodide.[2]
Q4: The final product has a persistent yellow or brown color. How can I obtain a pure, white solid?
Colored impurities often arise from starting materials or side products, particularly the azo/azoxy compounds mentioned in Q2.[1]
-
Recrystallization: This is the most common purification method. A suitable solvent system must be identified where the product has high solubility at high temperatures and low solubility at low temperatures.
-
Activated Charcoal: During recrystallization, you can add a small amount of activated charcoal to the hot solution. The charcoal adsorbs colored impurities and can be removed by hot filtration.[1]
-
Column Chromatography: For very persistent impurities, silica gel column chromatography is highly effective. A typical eluent system would be a gradient of ethyl acetate in a non-polar solvent like hexanes.[1][3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction in any of the steps (nitration, reduction, esterification). Formation of side products (e.g., regioisomers, azo/azoxy compounds).[1] Mechanical losses during workup and purification. | Optimize reaction time, temperature, and reagent stoichiometry. For reduction, ensure sufficient catalyst and hydrogen pressure.[1][2] For esterification, use a large excess of alcohol or activate the carboxylic acid.[2] Ensure careful extraction and transfer steps. |
| Multiple Spots on TLC | Presence of starting materials, intermediates (nitroso, hydroxylamine), or side products.[1] | Monitor the reaction closely with TLC to ensure completion. If side products are present, purification via column chromatography is recommended before proceeding to the next step.[3] |
| Product is an Oil, Not a Solid | The presence of impurities is depressing the melting point. The expected melting point is around 62°C.[4] | Purify the product thoroughly using column chromatography followed by recrystallization. Ensure the product is completely dry and free of residual solvent. |
| Reaction Stalls (Reduction Step) | Catalyst poisoning or deactivation. Insufficient hydrogen pressure or poor mixing. | Use fresh, high-quality catalyst (e.g., Pd/C). Ensure the system is properly purged and maintained at the target hydrogen pressure (e.g., 65-100 psi).[2] Use vigorous stirring to ensure good contact between the substrate, catalyst, and hydrogen. |
Experimental Protocols
Protocol: Reduction of Ethyl 3-methyl-2-nitrobenzoate via Catalytic Hydrogenation
This protocol is adapted from established procedures for the reduction of similar aromatic nitro compounds.[1][2]
Materials:
-
Ethyl 3-methyl-2-nitrobenzoate (1.0 eq)
-
Methanol or Ethanol (approx. 30 mL per 1 g of substrate)
-
10% Palladium on Carbon (Pd/C) (5-10% by weight of the starting material)
-
Hydrogen Gas (H₂)
-
Celite or diatomaceous earth
-
Hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)
Procedure:
-
In a suitable pressure vessel or round-bottomed flask, dissolve Ethyl 3-methyl-2-nitrobenzoate in methanol or ethanol.
-
Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., Nitrogen or Argon).
-
If using a Parr apparatus, seal the vessel, purge the system several times with nitrogen, and then introduce hydrogen gas to a pressure of 65-100 psi.[2] If using a balloon, evacuate the flask and backfill with hydrogen from the balloon.
-
Stir the reaction mixture vigorously at room temperature for 8-24 hours.
-
Monitor the reaction's progress by TLC until all the starting material has been consumed.
-
Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional solvent (methanol or ethanol).
-
Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purify the crude product by recrystallization or column chromatography as needed.
References
Technical Support Center: Optimizing the Synthesis of Ethyl 2-amino-3-methylbenzoate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for optimizing the synthesis of Ethyl 2-amino-3-methylbenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: There are two main strategies for synthesizing this compound:
-
Route 1: Fischer Esterification: This classic method involves the acid-catalyzed esterification of 2-amino-3-methylbenzoic acid with ethanol.[1][2]
-
Route 2: Reduction of a Nitro Precursor: This approach begins with the synthesis of Ethyl 2-nitro-3-methylbenzoate, followed by the reduction of the nitro group to an amine. A similar reduction of a nitrobenzoate to the corresponding aminobenzoate has been demonstrated with high yields.[3]
Q2: How does the amino group affect the Fischer esterification process?
A2: The basic amino (-NH₂) group can be protonated by the strong acid catalyst (e.g., H₂SO₄), forming an ammonium salt (-NH₃⁺).[1] This consumes the catalyst, necessitating the use of at least a stoichiometric amount of acid to ensure enough is available to catalyze the esterification.[1]
Q3: Why is a large excess of ethanol used in the Fischer esterification?
A3: Fischer esterification is a reversible reaction.[1] In accordance with Le Châtelier's principle, using a large excess of a reactant, in this case, ethanol, shifts the equilibrium toward the formation of the ethyl ester product, thereby maximizing the yield.[1] Ethanol often serves as both the reactant and the solvent.[1][4]
Q4: What are common catalysts for the reduction of the nitro group in Route 2?
A4: Catalytic hydrogenation is a widely used method for reducing aromatic nitro groups. Common catalysts include Palladium on carbon (Pd/C) and Raney Nickel.[5][6]
Troubleshooting Guides
Route 1: Fischer Esterification of 2-amino-3-methylbenzoic acid
| Problem | Potential Cause | Troubleshooting Solution | Citation |
| Low Yield / Incomplete Reaction | The reaction is at equilibrium. | Use a large excess of ethanol (10-20 molar equivalents) to drive the reaction forward. Consider removing water as it forms using a Dean-Stark apparatus. | [1] |
| Insufficient acid catalyst. | The basic amino group neutralizes the acid. Use a stoichiometric amount or a slight excess of a strong acid like H₂SO₄. | [1] | |
| Side Product Formation | Dehydration or polymerization at high temperatures. | Maintain a controlled reflux temperature. Monitor the reaction progress using TLC to avoid prolonged heating. | |
| Difficult Product Isolation | The product may be soluble in the aqueous workup. | Neutralize the reaction mixture carefully with a base (e.g., NaHCO₃) to a pH of ~7.5 before extraction. Use a suitable organic solvent like ethyl acetate for extraction. | [6] |
Route 2: Reduction of Ethyl 2-nitro-3-methylbenzoate
| Problem | Potential Cause | Troubleshooting Solution | Citation |
| Incomplete Reduction | Inactive or poisoned catalyst. | Ensure the catalyst is fresh and handled under an inert atmosphere. Certain functional groups can poison the catalyst; ensure starting material purity. | [6] |
| Insufficient hydrogen pressure. | For catalytic hydrogenation, maintain a constant and adequate hydrogen pressure (e.g., 40-50 psi). Ensure the system is properly sealed. | [6] | |
| Poor catalyst dispersion. | Use vigorous stirring or agitation to ensure the catalyst is well-suspended in the reaction mixture for maximum contact with the substrate. | [6] | |
| Over-reduction or Side Reactions | Hydrogenolysis of other functional groups. | Use a selective catalyst and milder reaction conditions (lower temperature and pressure). Monitor the reaction closely. | |
| Product Contamination with Catalyst | Catalyst particles remaining after filtration. | Filter the reaction mixture through a pad of Celite to effectively remove the fine catalyst particles. | [3][6] |
Experimental Protocols
Protocol 1: Fischer Esterification of 2-amino-3-methylbenzoic acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-amino-3-methylbenzoic acid (1.0 eq) in absolute ethanol (10-20 eq).
-
Catalyst Addition: Cool the mixture in an ice bath. Slowly add concentrated sulfuric acid (1.0-1.2 eq) dropwise with stirring.
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure. Carefully pour the residue into ice-water and neutralize with a saturated aqueous solution of sodium bicarbonate to a pH of approximately 7.5.
-
Extraction and Purification: Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent to yield the crude product, which can be further purified by column chromatography or recrystallization.[6]
Protocol 2: Reduction of Ethyl 2-nitro-3-methylbenzoate
-
Reaction Setup: In a hydrogenation vessel, dissolve Ethyl 2-nitro-3-methylbenzoate (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approximately 5-10% by weight of the starting material).
-
Hydrogenation: Place the vessel in a hydrogenation apparatus (e.g., a Parr shaker). Purge the system with an inert gas like nitrogen, then introduce hydrogen gas to a pressure of 40-50 psi.
-
Reaction: Stir the mixture vigorously at room temperature for 8-24 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Workup and Purification: Carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent. Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound. Purify as needed by recrystallization or column chromatography.[6]
Data Presentation
Table 1: Comparison of Yields for Analogous Syntheses
| Reaction Type | Product | Yield | Citation |
| Reduction of 3-methyl-2-nitrobenzoate | Mthis compound | 97.5% | [3] |
| Alkylation of 2-amino-3-methylbenzoic acid | Mthis compound | 92% | [3] |
| Desulfurization of Ethyl 4-amino-3-(methylthiomethyl)benzoate | Ethyl 4-amino-3-methylbenzoate | 77-84% | [7] |
Visualizations
Caption: Primary synthetic routes to this compound.
Caption: A workflow for troubleshooting low yield in Fischer esterification.
Caption: Logical relationships for purification problem-solving.
References
- 1. benchchem.com [benchchem.com]
- 2. Illustrated Glossary of Organic Chemistry - Fischer esterification [chem.ucla.edu]
- 3. Page loading... [guidechem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. 3-Amino-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
"Ethyl 2-amino-3-methylbenzoate" stability and storage conditions
This technical support center provides guidance on the stability and storage of Ethyl 2-amino-3-methylbenzoate, along with troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a cool, dry, and dark place. The recommended storage temperature is between 2-8°C. It is crucial to keep the container tightly sealed to protect it from air and moisture.
Q2: What are the potential degradation pathways for this compound?
A2: As an aromatic amine and an ester, this compound is susceptible to two primary degradation pathways:
-
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-amino-3-methylbenzoic acid and ethanol.
-
Oxidation: The amino group is susceptible to oxidation, which can lead to the formation of colored impurities. Exposure to air and light can accelerate this process.
-
Photodegradation: Aromatic amines can be sensitive to light, which may lead to decomposition.
Q3: Is this compound sensitive to light?
A3: Yes, aromatic amines can be light-sensitive. It is recommended to store this compound in a light-protected container (e.g., an amber vial) to minimize photodegradation.
Q4: What is the expected shelf-life of this compound?
A4: The shelf-life of this compound is highly dependent on the storage conditions. When stored properly at 2-8°C in a tightly sealed, light-resistant container, the compound is expected to be stable for an extended period. However, for critical applications, it is recommended to re-analyze the purity of the material if it has been stored for a long time or if there are any visual signs of degradation (e.g., color change).
Q5: What are some signs of degradation to look for?
A5: A change in the physical appearance of the compound, such as a color change from white/off-white to yellow or brown, can indicate degradation. The appearance of new peaks in a chromatographic analysis (e.g., HPLC) is also a clear indicator of impurity formation.
Troubleshooting Guide
| Issue Observed | Potential Cause | Troubleshooting Steps |
| Discoloration of the solid compound (yellowing/browning) | Oxidation of the amino group, often accelerated by exposure to air and/or light. | 1. Ensure the container is tightly sealed and flushed with an inert gas (e.g., nitrogen or argon) before storage. 2. Store in a dark place or use an amber, light-blocking container. 3. For long-term storage, consider storing under an inert atmosphere at the recommended low temperature. |
| Appearance of new peaks in HPLC analysis of a freshly prepared solution | Degradation of the compound in the solvent, or the solid material has degraded during storage. | 1. Check the pH of your solvent. Hydrolysis can be rapid in acidic or basic solutions. Use a neutral, aprotic solvent if possible for sample preparation. 2. Prepare solutions fresh before use and analyze them promptly. 3. If the issue persists with fresh solutions, the solid material may have degraded. Consider re-purifying the compound or using a fresh batch. |
| Inconsistent experimental results | Instability of the compound under experimental conditions. | 1. Evaluate the stability of this compound under your specific experimental conditions (e.g., temperature, pH, light exposure). 2. Consider performing a preliminary stability study to understand its degradation profile in your system. |
Stability Data
| Condition | Duration | Parameter | Specification | Hypothetical Result |
| 25°C / 60% RH | 3 months | Appearance | White to off-white powder | Slight yellowing observed |
| Purity (HPLC) | ≥ 98.0% | 97.5% | ||
| Total Impurities | ≤ 2.0% | 2.5% | ||
| 40°C / 75% RH | 1 month | Appearance | White to off-white powder | Yellow powder |
| Purity (HPLC) | ≥ 98.0% | 95.2% | ||
| Total Impurities | ≤ 2.0% | 4.8% | ||
| Photostability (ICH Q1B) | Option 2 | Appearance | White to off-white powder | No significant change |
| Purity (HPLC) | ≥ 98.0% | 98.5% | ||
| Total Impurities | ≤ 2.0% | 1.5% |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and assess the stability-indicating capability of an analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at 60°C for 8 hours.
-
Neutralize the solution with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place a known quantity of the solid compound in an oven at 80°C for 48 hours.
-
Also, heat the stock solution at 60°C for 24 hours.
-
-
Photolytic Degradation:
-
Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
3. Sample Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating analytical method, such as HPLC-UV or LC-MS.
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with the control.
-
Identify and quantify the degradation products.
-
Perform a mass balance analysis to account for the parent compound and all degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm and 310 nm.
Note: This method should be validated to ensure it can separate this compound from all potential degradation products and impurities.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Troubleshooting low yield in "Ethyl 2-amino-3-methylbenzoate" esterification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of "Ethyl 2-amino-3-methylbenzoate" via Fischer esterification.
Troubleshooting Guide: Low Product Yield
Low yield is a common issue in the Fischer esterification of 2-amino-3-methylbenzoic acid. The following guide provides a systematic approach to identifying and resolving potential causes.
| Symptom | Potential Cause | Troubleshooting Steps & Recommendations |
| Low conversion of starting material (2-amino-3-methylbenzoic acid remains) | 1. Reversible Reaction Equilibrium: The Fischer esterification is a reversible process, and the accumulation of water can drive the reaction backward, limiting product formation.[1][2][3] | - Use Excess Ethanol: Employ a large excess of ethanol (e.g., 10-20 molar equivalents), which also serves as the solvent, to shift the equilibrium towards the product side according to Le Châtelier's principle.[1][2][3] - Remove Water: If feasible with the reaction scale and setup, use a Dean-Stark apparatus to remove water as it is formed.[1] |
| 2. Insufficient Catalyst: The amino group (-NH₂) on the benzoic acid is basic and will be protonated by the strong acid catalyst (e.g., H₂SO₄), rendering it inactive for catalysis.[1][2][4] | - Increase Catalyst Loading: A stoichiometric amount of the acid catalyst, rather than a purely catalytic amount, is often necessary to ensure enough acid is available to protonate the carbonyl group of the carboxylic acid.[1][2][4] | |
| 3. Steric Hindrance: The methyl group at the 3-position (ortho to the amino group and meta to the carboxylic acid) can sterically hinder the approach of the ethanol nucleophile to the carbonyl carbon.[1] | - Increase Reaction Time and/or Temperature: Prolonging the reflux time or carefully increasing the reaction temperature can help overcome the activation energy barrier imposed by steric hindrance.[1] | |
| Significant loss of product during workup | 1. Premature Product Precipitation: The product, this compound, may precipitate out of the acidic reaction mixture as its ammonium salt. | - Ensure Complete Dissolution: Before neutralization, ensure the reaction mixture is fully dissolved in an appropriate solvent system. |
| 2. Incomplete Neutralization: If the pH is not sufficiently basic during the workup, the product may remain partially as the water-soluble ammonium salt. | - Monitor pH: Carefully add a base (e.g., 10% sodium carbonate solution) dropwise until the evolution of CO₂ gas ceases and the pH of the solution is confirmed to be above 8.[4][5] | |
| 3. Emulsion Formation: The presence of both organic and aqueous layers with amphiphilic molecules can lead to the formation of emulsions, making separation difficult. | - Add Brine: Washing with a saturated sodium chloride solution (brine) can help to break up emulsions. | |
| Presence of significant impurities in the final product | 1. N-acylation Side Reaction: The amino group of one molecule of 2-amino-3-methylbenzoic acid can act as a nucleophile and attack the activated carbonyl of another molecule, leading to amide dimer formation. | - Maintain Excess Ethanol: A large excess of ethanol helps to ensure it outcompetes the amino group as the primary nucleophile. - Control Temperature: Avoid excessively high temperatures which can favor the amide formation side reaction.[1] |
| 2. Formation of Diethyl Ether: At high temperatures and acid concentrations, a side reaction involving the dehydration of two ethanol molecules can occur. | - Moderate Reaction Temperature: Maintain a gentle reflux and avoid overheating. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature and reaction time for the esterification of 2-amino-3-methylbenzoic acid with ethanol?
A1: The optimal conditions often involve refluxing the reaction mixture. A typical starting point is a reaction time of 4-8 hours at the boiling point of ethanol (approximately 78°C). However, due to the potential for steric hindrance from the 3-methyl group, a longer reaction time may be necessary to achieve a high yield.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended to determine the optimal time.
Q2: How does the amino group on the benzene ring affect the Fischer esterification?
A2: The basic amino group (-NH₂) can be protonated by the strong acid catalyst (e.g., H₂SO₄) to form an ammonium salt (-NH₃⁺).[1][2][4] This consumes the catalyst, meaning that a stoichiometric or even an excess amount of acid is often required, rather than a purely catalytic amount, to ensure there is enough acid available to protonate the carboxylic acid's carbonyl group, which is the key step to activate it for nucleophilic attack by the alcohol.[1][2]
Q3: Are there alternative methods for synthesizing this compound that might give higher yields?
A3: Yes, an alternative method is the alkylation of 2-amino-3-methylbenzoic acid with an ethylating agent. For the analogous synthesis of the methyl ester, reacting 2-amino-3-methylbenzoic acid with methyl iodide in the presence of a base like cesium carbonate in DMF has been shown to produce high yields (around 92%). This method avoids the equilibrium limitations of the Fischer esterification. A similar approach could be adapted using an ethylating agent like ethyl iodide.
Q4: My final product is an oil and not a solid. How can I purify it?
A4: If the product "oils out" instead of crystallizing, it may be due to the presence of impurities. In this case, purification by column chromatography on silica gel is a suitable alternative to recrystallization. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, can be used to elute the desired ester.
Q5: What is the role of washing the organic layer with a saturated sodium bicarbonate solution during the workup?
A5: The saturated sodium bicarbonate wash serves two main purposes. Firstly, it neutralizes the strong acid catalyst (e.g., sulfuric acid). Secondly, it removes any unreacted 2-amino-3-methylbenzoic acid by converting it to its water-soluble sodium salt, which then partitions into the aqueous layer.
Data Presentation
The following table provides illustrative data on how reaction parameters can influence the yield of this compound. Please note that these values are estimates based on typical outcomes for sterically hindered aminobenzoic acids and are intended for guidance.
| Reaction Time (hours) | Temperature (°C) | Catalyst (H₂SO₄) Concentration (mol%) | Estimated Yield (%) |
| 4 | 78 (Reflux) | 50 | 55 - 65 |
| 8 | 78 (Reflux) | 50 | 65 - 75 |
| 12 | 78 (Reflux) | 50 | 70 - 80 |
| 8 | 78 (Reflux) | 100 | 75 - 85 |
| 8 | 90 (Sealed Vessel) | 100 | 80 - 90 |
Experimental Protocols
Protocol 1: Fischer Esterification of 2-Amino-3-methylbenzoic Acid
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
2-amino-3-methylbenzoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 2-amino-3-methylbenzoic acid (1 equivalent) in a large excess of absolute ethanol (10-20 equivalents).
-
Catalyst Addition: With stirring, slowly and carefully add concentrated sulfuric acid (at least 1 equivalent) to the mixture. A precipitate may form but should dissolve as the reaction is heated.
-
Reflux: Heat the reaction mixture to a gentle reflux (approximately 78°C) and maintain this temperature for 8-12 hours. Monitor the progress of the reaction by TLC.
-
Cooling and Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Workup:
-
Dissolve the residue in dichloromethane.
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (until CO₂ evolution ceases), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation and Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
-
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low esterification yield.
References
Removal of unreacted starting materials from "Ethyl 2-amino-3-methylbenzoate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted starting materials from the synthesis of "Ethyl 2-amino-3-methylbenzoate".
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials found in the crude "this compound" product?
A1: The most common unreacted starting materials are 2-amino-3-methylbenzoic acid and ethanol, which are the reactants in the Fischer esterification synthesis of the target compound.
Q2: How can I qualitatively detect the presence of unreacted 2-amino-3-methylbenzoic acid in my final product?
A2: Thin Layer Chromatography (TLC) is a quick and effective method. The starting material, being a carboxylic acid, is significantly more polar than the ester product. Therefore, it will have a lower Rf value (it will travel a shorter distance up the TLC plate) than the desired this compound. Staining the TLC plate with an appropriate visualizing agent can help in identifying the spot corresponding to the starting material.
Q3: What is a simple first step to remove the bulk of unreacted 2-amino-3-methylbenzoic acid?
A3: A liquid-liquid extraction using a mild aqueous base is a highly effective initial purification step.[1] Dissolving the crude product in an organic solvent (like ethyl acetate or diethyl ether) and washing it with an aqueous solution of sodium bicarbonate or sodium carbonate will convert the unreacted carboxylic acid into its water-soluble carboxylate salt, which will then partition into the aqueous layer.[2][3][4]
Q4: Can residual ethanol be a problem, and how is it typically removed?
A4: Yes, residual ethanol can be present. Due to its high volatility (boiling point of approximately 78°C), it can often be removed along with the organic solvent during evaporation under reduced pressure (e.g., using a rotary evaporator).[4][5][6]
Q5: My purified product still shows impurities. What are the recommended next steps?
A5: For higher purity, column chromatography or recrystallization are effective secondary purification techniques. The choice between them depends on the nature of the impurities and the physical state of your product.
Troubleshooting Guides
Issue 1: Presence of Unreacted 2-amino-3-methylbenzoic Acid After Basic Wash
| Potential Cause | Troubleshooting Steps & Recommendations |
| Incomplete Neutralization | Ensure the aqueous basic solution is in excess. Test the pH of the aqueous layer after extraction to confirm it is basic (pH > 8).[7] |
| Insufficient Mixing | During liquid-liquid extraction, ensure vigorous shaking of the separatory funnel to maximize the surface area between the organic and aqueous phases, allowing for efficient acid-base reaction and extraction. |
| Emulsion Formation | If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) to break it. Centrifugation, if available, can also be effective. |
Issue 2: Difficulty in Separating Layers During Liquid-Liquid Extraction
| Potential Cause | Troubleshooting Steps & Recommendations |
| Similar Densities of Solvents | If the organic and aqueous layers are not separating well, you may have chosen an organic solvent with a density close to water. Consider switching to a solvent with a significantly different density (e.g., diethyl ether is less dense, while dichloromethane is denser). |
| High Concentration of Product | A very high concentration of the product in the organic layer can sometimes increase its density. Try diluting the organic layer with more of the same solvent. |
Issue 3: Product Fails to Crystallize During Recrystallization
| Potential Cause | Troubleshooting Steps & Recommendations |
| Inappropriate Solvent Choice | The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Experiment with different solvents or solvent mixtures (e.g., ethanol/water, hexane/ethyl acetate). |
| Presence of Oily Impurities | Oily impurities can inhibit crystal formation. Try purifying the crude product by column chromatography first to remove these impurities before attempting recrystallization. |
| Supersaturation | The solution may be supersaturated. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product. |
Data Presentation
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₁₀H₁₃NO₂ | 179.22 | Liquid at room temp. | 150 / 5.3 mmHg |
| 2-amino-3-methylbenzoic acid | C₈H₉NO₂ | 151.16 | 168 - 177[7][8][9] | ~315[8] |
| Ethanol | C₂H₅OH | 46.07 | -114[2] | 78[2] |
Table 2: Solubility of 2-amino-3-methylbenzoic Acid in Various Solvents
| Solvent | Solubility |
| Water | Slightly soluble[3] |
| Ethanol | Soluble[3][10] |
| Acetone | Soluble[3][10] |
| Diethyl Ether | - |
| Ethyl Acetate | Soluble[10] |
| Toluene | Low solubility[10] |
| Cyclohexane | Low solubility[10] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Removal of Unreacted Acid
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as ethyl acetate (EtOAc) or diethyl ether (Et₂O), in a separatory funnel.
-
Aqueous Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup from CO₂ evolution.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Repeat: Repeat the washing step with NaHCO₃ solution one or two more times to ensure complete removal of the acidic starting material.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any residual water.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude ester.
Protocol 2: Column Chromatography for High Purity Separation
-
Stationary Phase: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pack a chromatography column with the silica gel slurry.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate, starting with a low percentage of ethyl acetate). The less polar ester product will elute before the more polar unreacted carboxylic acid.
-
Gradient Elution (Optional): Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate to ensure all compounds elute from the column.
-
Fraction Collection: Collect the eluent in separate fractions.
-
Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. chembk.com [chembk.com]
- 2. researchgate.net [researchgate.net]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 5. This compound CAS#: 64818-79-7 [m.chemicalbook.com]
- 6. This compound | 64818-79-7 [amp.chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. cerritos.edu [cerritos.edu]
- 9. Ethyl 3-Amino-2-methylbenzoate | C10H13NO2 | CID 4313471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemsynthesis.com [chemsynthesis.com]
Technical Support Center: Ethyl 2-amino-3-methylbenzoate
Welcome to the technical support center for Ethyl 2-amino-3-methylbenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidation of this compound during experiments and storage.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound has turned yellow/brown. What is the cause of this discoloration?
A1: Discoloration, typically appearing as a yellow to brown hue, is a common indicator of oxidation in aromatic amines like this compound. The amino group (-NH2) on the benzene ring is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, and elevated temperatures. This process can lead to the formation of colored impurities. The reasons for the color of aromatic amines are complex, but it is known that free radicals and peroxides can be generated during storage, and exposure to oxygen, light, and heat accelerates the oxidation process.[1]
Q2: What are the likely degradation products if my this compound oxidizes?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, oxidation of aromatic amines can lead to the formation of nitroso, nitro, and polymeric compounds. These classes of compounds are often colored and can interfere with experimental results. Further analysis using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) would be necessary to identify the specific degradation products in your sample.
Q3: How should I properly store this compound to minimize oxidation?
A3: To minimize oxidation, it is crucial to store this compound under an inert atmosphere, such as nitrogen or argon. The compound should be kept in a tightly sealed, light-resistant container and stored in a cool, dark place. For long-term storage, refrigeration (2-8°C) is recommended. Avoid repeated opening and closing of the container in the open air to minimize exposure to oxygen.
Q4: Are there any chemical additives I can use to prevent the oxidation of this compound?
A4: Yes, antioxidants can be effective in preventing the oxidation and discoloration of aromatic amines. Hindered phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), have been shown to be effective in preventing color formation in aromatic amines.[2] A low concentration, in the range of 0.01 to 0.1% by weight, can significantly prolong the stability of the compound.[2] Other potential antioxidants include hindered amine light stabilizers (HALS) and phosphite co-stabilizers, which can offer synergistic protection.
Troubleshooting Guides
Issue 1: Rapid Discoloration of this compound Solution
| Possible Cause | Troubleshooting Step |
| Exposure to Air (Oxygen) | 1. Prepare solutions under an inert atmosphere (e.g., in a glove box or using Schlenk line techniques).2. Use deoxygenated solvents. Solvents can be deoxygenated by sparging with an inert gas (nitrogen or argon) for 30-60 minutes. |
| Exposure to Light | 1. Work with the compound in a fume hood with the sash down to minimize light exposure.2. Use amber-colored glassware or wrap glassware with aluminum foil.3. Store solutions in the dark. |
| Contaminated Solvent | 1. Use high-purity, freshly opened solvents.2. Test solvents for the presence of peroxides, especially for ethers like THF or dioxane, and purify if necessary. |
| Elevated Temperature | 1. Prepare and handle solutions at room temperature or below, if the protocol allows.2. Avoid heating solutions unless absolutely necessary. |
Issue 2: Inconsistent Experimental Results
| Possible Cause | Troubleshooting Step |
| Degradation of Stock Solution | 1. Prepare fresh solutions of this compound for each experiment.2. If using a stock solution, visually inspect for any color change before use.3. Run a purity check of the stock solution using a suitable analytical method (e.g., HPLC, NMR) if degradation is suspected. |
| Reaction with Other Reagents | 1. Review the compatibility of all reagents in the reaction mixture. Aromatic amines can be sensitive to strong oxidizing agents or acidic conditions.2. Consider performing a control experiment without this compound to identify potential side reactions. |
| Variability in Handling Procedures | 1. Standardize the experimental protocol, paying close attention to the handling of the air-sensitive compound.2. Ensure consistent use of inert atmosphere techniques and deoxygenated solvents. |
Experimental Protocols
Protocol 1: Inert Atmosphere Handling of this compound
This protocol describes the general procedure for handling air-sensitive compounds like this compound to prevent oxidation.
Materials:
-
This compound
-
Deoxygenated solvent (e.g., anhydrous ethanol, sparged with nitrogen for 30 minutes)
-
Schlenk flask or a vial with a septum-sealed cap
-
Nitrogen or argon gas source with a manifold
-
Syringes and needles
Procedure:
-
Dry all glassware in an oven at >100°C overnight and cool under a stream of inert gas.
-
Weigh the desired amount of this compound in a tared Schlenk flask or vial under a positive pressure of inert gas.
-
Seal the flask or vial with a septum.
-
Using a syringe, add the deoxygenated solvent to the flask or vial.
-
If the solution needs to be transferred, use a cannula or a syringe that has been flushed with inert gas.
-
Throughout the experiment, maintain a positive pressure of inert gas in the reaction vessel.
Protocol 2: Accelerated Stability Study for this compound
This protocol outlines a method for assessing the stability of this compound under accelerated conditions to predict its long-term stability.
Materials:
-
This compound
-
High-purity solvent (e.g., acetonitrile)
-
Stability chambers or ovens set to specified temperatures (e.g., 40°C, 54°C, 60°C)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Procedure:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Aliquot the solution into several sealed vials.
-
Place the vials in stability chambers at different temperatures. A common accelerated stability testing condition is 54°C ± 2°C for 14 days.[2]
-
At specified time points (e.g., day 0, 7, and 14), remove a vial from each temperature condition.
-
Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the active ingredient and the presence of any degradation products.
-
Record any physical changes, such as color formation.
-
Plot the concentration of this compound versus time for each temperature to determine the degradation rate.
Table 1: Example Data from an Accelerated Stability Study
| Time (Days) | Concentration at 25°C (% of initial) | Concentration at 40°C (% of initial) | Concentration at 54°C (% of initial) | Visual Observation |
| 0 | 100.0 | 100.0 | 100.0 | Colorless |
| 7 | 99.8 | 98.5 | 95.2 | Faint yellow at 54°C |
| 14 | 99.5 | 96.8 | 90.1 | Yellow at 54°C, faint yellow at 40°C |
Note: This is example data and actual results may vary.
Visualizations
Caption: Workflow for handling this compound.
Caption: Factors contributing to the oxidation of the compound.
References
Technical Support Center: Synthesis of Ethyl 2-amino-3-methylbenzoate
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-amino-3-methylbenzoate. It provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to facilitate the successful scale-up of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two most common and effective synthesis routes are:
-
Fischer-Speier Esterification: This direct method involves the reaction of 2-amino-3-methylbenzoic acid with ethanol in the presence of a strong acid catalyst.[1]
-
Reduction of a Nitro Intermediate: This two-step approach involves the synthesis of Ethyl 3-methyl-2-nitrobenzoate followed by the reduction of the nitro group to an amine, typically via catalytic hydrogenation.[2][3]
Q2: How does the amino group affect the Fischer-Speier esterification process?
A2: The basic amino group (-NH₂) can be protonated by the strong acid catalyst (e.g., H₂SO₄), forming an ammonium salt (-NH₃⁺). This neutralizes the catalyst, necessitating the use of stoichiometric or even excess amounts of acid to ensure enough is available to catalyze the esterification reaction.[1]
Q3: Why is a large excess of ethanol typically used in the Fischer esterification method?
A3: The Fischer esterification is a reversible reaction. In accordance with Le Châtelier's principle, using a large excess of a reactant, in this case, ethanol, shifts the equilibrium towards the formation of the ester product, thereby maximizing the yield.[1] Ethanol often serves as both the reactant and the solvent.[1]
Q4: What are the recommended storage conditions for this compound?
A4: It is advisable to store the compound in a tightly sealed container in a cool, dry place, protected from light.
Troubleshooting Guide
Low or No Product Yield
| Potential Cause | Recommended Solution |
| Incomplete Esterification (Fischer Method) | The Fischer esterification is an equilibrium-limited reaction.[1] To drive the reaction forward, use a large excess of ethanol (which can also serve as the solvent) and ensure a sufficient amount of acid catalyst is used.[1] Alternatively, removing water as it forms using a Dean-Stark apparatus can also increase the yield. |
| Insufficient Acid Catalyst (Fischer Method) | The amino group on the starting material neutralizes the acid catalyst.[1] Use at least a stoichiometric amount of a strong acid like H₂SO₄ to compensate for the acid consumed by the amino group.[1] |
| Inactive Hydrogenation Catalyst (Reduction Method) | The catalyst (e.g., Pd/C, Raney Nickel) may be old or improperly handled. Use fresh, high-quality catalyst. Ensure the reaction system is free of catalyst poisons such as sulfur or halogen compounds. |
| Insufficient Hydrogen Pressure (Reduction Method) | For catalytic hydrogenation, ensure the system is properly sealed and maintained at the recommended hydrogen pressure (e.g., 50 psi).[3] Purge the vessel with an inert gas like nitrogen before introducing hydrogen to remove any oxygen.[3] |
Product Purity Issues
| Potential Cause | Recommended Solution |
| Presence of Starting Material | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the reaction has gone to completion. If necessary, extend the reaction time or adjust the temperature. |
| Formation of Side-Products | In the Fischer esterification, overheating can lead to side reactions. Maintain the recommended reaction temperature. During the reduction of the nitro group, incomplete reduction can lead to the formation of azo or azoxy compounds.[3] Ensure complete reduction by using an adequate amount of the reducing agent and allowing for sufficient reaction time.[3] |
| Crude Product is an Oil and Fails to Crystallize | The presence of impurities can inhibit crystallization. Purify the crude product using column chromatography. If the product is expected to be a solid, try dissolving the oil in a minimal amount of a suitable hot solvent and then cooling it slowly to induce crystallization. Scratching the inside of the flask with a glass rod can also help initiate crystal formation. |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of 2-amino-3-methylbenzoic acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 2-amino-3-methylbenzoic acid (1.0 eq) in an excess of absolute ethanol (10-20 molar equivalents). The ethanol will also function as the solvent.[1]
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (H₂SO₄) (1.0-1.5 eq) dropwise while stirring.
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain this temperature for 4-8 hours. Monitor the reaction's progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Neutralization and Extraction: Carefully pour the residue into ice-cold water and neutralize it to a pH of ~8 with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer multiple times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be further purified by column chromatography or recrystallization.
Protocol 2: Reduction of Ethyl 3-methyl-2-nitrobenzoate
-
Reaction Setup: In a hydrogenation apparatus (e.g., a Parr shaker), dissolve Ethyl 3-methyl-2-nitrobenzoate (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.[3]
-
Catalyst Addition: Add a catalytic amount of 5% or 10% Palladium on carbon (Pd/C) (approximately 5% by weight of the starting material).[2][3]
-
Hydrogenation: Purge the system with nitrogen, then introduce hydrogen gas to a pressure of 40-50 psi.[3] Stir the reaction mixture vigorously at room temperature for 8-24 hours.[3]
-
Monitoring and Work-up: Monitor the reaction by TLC. Once complete, carefully vent the hydrogen and purge the system with nitrogen.
-
Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the product.
Data Presentation
Table 1: Comparison of Synthesis Routes for Amino-benzoate Esters
| Method | Starting Material | Reagents | Typical Yield | Reference |
| Catalytic Hydrogenation | 3-methyl-2-nitrobenzoate | 5% Pd/C, H₂ (65-100 psi) | 97.5% | [2] |
| Alkylation | 2-amino-3-methylbenzoic acid | Methyl iodide, Cs₂CO₃ | 92% | [2] |
| Desulfurization-Denitrogenation | Ethyl 4-amino-3-(methylthiomethyl)benzoate | Raney nickel | 77-84% | [4] |
Note: Yields are for the synthesis of mthis compound and ethyl 4-amino-3-methylbenzoate, respectively, and may vary for the target compound.
Visualizations
Caption: Experimental workflow for the Fischer-Speier esterification synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis of this compound.
References
Technical Support Center: Monitoring "Ethyl 2-amino-3-methylbenzoate" Reactions by TLC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Thin-Layer Chromatography (TLC) to monitor the progress of reactions involving "Ethyl 2-amino-3-methylbenzoate."
Troubleshooting Guide
Encountering issues with your TLC analysis? Consult the table below for common problems, their potential causes, and actionable solutions.
| Problem | Potential Cause(s) | Solution(s) |
| Streaking or Tailing of Spots | - Sample is too concentrated. - The compound is highly polar or has acidic/basic functional groups (like the amine in this compound) that interact strongly with the silica gel.[1] - Inappropriate solvent system polarity. | - Dilute the sample before spotting it on the TLC plate. - Add a small amount (0.1-2%) of a modifier to the eluent. For basic compounds like amines, use triethylamine or a few drops of ammonia. For acidic compounds, use acetic or formic acid.[2] - Adjust the polarity of the solvent system. |
| Spots are Not Moving from the Baseline (Rf ≈ 0) | - The eluent is not polar enough to move the compounds up the plate. | - Increase the proportion of the polar solvent in your mobile phase. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. - Consider switching to a more polar solvent system altogether, such as dichloromethane/methanol. |
| Spots are at the Solvent Front (Rf ≈ 1) | - The eluent is too polar, causing the compounds to travel with the solvent front. | - Decrease the proportion of the polar solvent in your mobile phase. Increase the percentage of the non-polar solvent (e.g., hexane). - Choose a less polar solvent system. |
| No Spots are Visible | - The sample is too dilute.[3] - The compound is not UV-active and requires a staining agent for visualization. - The compound may have evaporated from the plate if it is volatile. | - Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[3] - Use a chemical stain for visualization. Common stains for general use include potassium permanganate, p-anisaldehyde, and iodine vapor. - Ensure the plate is developed shortly after spotting. |
| Uneven Solvent Front | - The TLC plate was not placed vertically in the developing chamber. - The bottom of the plate is not level with the solvent surface. | - Ensure the TLC plate is placed straight in the chamber and does not touch the sides or the filter paper wick. - Make sure the solvent level in the chamber is below the origin line where the samples are spotted. |
| Overlapping Spots | - The spots were too large when applied to the plate. - The chosen solvent system does not provide adequate separation. | - Apply the sample in small, concentrated spots. - Experiment with different solvent systems to improve the resolution between the spots of the starting material and the product. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for TLC analysis of a reaction involving this compound?
A good starting point for developing a TLC solvent system for aromatic amines like this compound is a mixture of a non-polar and a moderately polar solvent. A common choice is a mixture of hexane and ethyl acetate. You can start with a 4:1 or 3:1 ratio of hexane to ethyl acetate and adjust the polarity based on the initial results. Toluene can also be used as the non-polar component.
Q2: My spots for the aromatic amine are streaking. How can I fix this?
Streaking of amines on silica gel TLC plates is a common issue due to the basic nature of the amine interacting with the acidic silica gel. To mitigate this, add a small amount of a basic modifier to your eluent. Typically, 0.5-2% triethylamine or a few drops of concentrated ammonia per 100 mL of solvent can significantly improve the spot shape.
Q3: How do I visualize the spots of this compound and its reaction products?
This compound, being an aromatic compound, should be visible under a UV lamp (254 nm) as a dark spot on a fluorescent TLC plate. If the product of your reaction is also aromatic, it will likely be UV-active as well. If UV visualization is not effective, you can use a chemical stain. A potassium permanganate stain is a good general-purpose stain that reacts with many functional groups. Iodine vapor is another simple and often effective visualization method.
Q4: How can I confirm the identity of the spots on my TLC plate?
To identify the spots, it is crucial to run reference spots of your starting material(s) on the same TLC plate as your reaction mixture. A "co-spot," where you apply both the starting material and the reaction mixture to the same lane, can also be very helpful. If the reaction mixture shows a new spot and a diminishing spot corresponding to the starting material, it is a strong indication that the reaction is proceeding.
Q5: The Rf values of my starting material and product are very close. How can I improve the separation?
If the Rf values are too close, you need to optimize your solvent system. Try changing the ratio of your solvents to fine-tune the polarity. If that doesn't work, you may need to try a different solvent system altogether. Sometimes, using a combination of three solvents can provide better separation. For example, you could try a mixture of hexane, ethyl acetate, and a small amount of methanol.
Experimental Protocol: Monitoring an Esterification Reaction of 2-Amino-3-methylbenzoic Acid
This protocol details the methodology for monitoring the conversion of 2-amino-3-methylbenzoic acid to its ethyl ester, this compound, using TLC.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Capillary tubes for spotting
-
Mobile phase (e.g., 3:1 Hexane:Ethyl Acetate with 1% triethylamine)
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate)
-
Reaction mixture at different time points
-
Reference solution of 2-amino-3-methylbenzoic acid
-
Reference solution of this compound
Methodology:
-
Preparation of the TLC Plate:
-
With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.
-
Mark lanes on the baseline for the starting material (SM), the reaction mixture (RM), and a co-spot (Co).
-
-
Sample Preparation and Spotting:
-
Dissolve a small amount of the starting material (2-amino-3-methylbenzoic acid) in a suitable volatile solvent (e.g., ethyl acetate).
-
Take a small aliquot of the reaction mixture at a specific time point and dilute it with the same solvent.
-
Using a clean capillary tube, spot the prepared starting material solution on the 'SM' lane. Make the spot as small as possible.
-
Using another clean capillary tube, spot the diluted reaction mixture on the 'RM' lane.
-
On the 'Co' lane, first spot the starting material, and after it dries, spot the reaction mixture on top of it.
-
-
Development of the TLC Plate:
-
Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm (ensure the solvent level is below the baseline).
-
Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapors.
-
Carefully place the spotted TLC plate into the chamber and cover it.
-
Allow the solvent to ascend the plate by capillary action until it is about 1 cm from the top.
-
-
Visualization and Analysis:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp and circle them with a pencil.
-
If necessary, further visualize the plate using a staining solution.
-
Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Compare the spots in the 'RM' lane to the 'SM' lane to determine the presence of starting material and the formation of the product. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing.
-
Visualizations
Caption: Experimental workflow for monitoring reactions by TLC.
Caption: Logical relationships in TLC troubleshooting.
References
Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of Ethyl 2-Amino-3-Methylbenzoate
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is a cornerstone of robust and reproducible research and manufacturing. Ethyl 2-amino-3-methylbenzoate, a key building block in the synthesis of various pharmaceutical compounds, requires precise and reliable analytical methods for purity determination. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methodologies, offering insights into optimal conditions and supporting experimental data for the analysis of this compound.
High-Performance Liquid Chromatography is a premier technique for separating and quantifying components in a mixture, and it is particularly well-suited for non-volatile and thermally labile compounds like this compound.[1][2] The versatility of HPLC allows for various separation modes, with reversed-phase chromatography being the most common for aromatic amines.[3][4][5]
High-Level Comparison: HPLC Methodologies
The choice of HPLC column and mobile phase is critical for achieving optimal separation of this compound from its potential impurities. Below is a comparison of common reversed-phase HPLC approaches.
| Parameter | Standard C18 Column | C18 Column with Advanced Endcapping | Mixed-Mode Column |
| Principle | Hydrophobic interactions | Hydrophobic interactions with reduced silanol activity | Hydrophobic and ion-exchange interactions |
| Best For | Routine purity analysis of relatively simple mixtures. | Improved peak shape for basic compounds, reducing tailing. | Separation of compounds with a wide range of polarities and ionic characteristics. |
| Potential Issues | Peak tailing for basic analytes due to interaction with residual silanols. | May not be sufficient for separating highly polar impurities. | Method development can be more complex. |
| MS Compatibility | Good with volatile mobile phase additives like formic acid. | Excellent with MS-compatible mobile phases. | Dependent on the ion-exchange group and mobile phase. |
Experimental Protocols
This section provides a detailed experimental protocol for a robust reversed-phase HPLC method for the purity determination of this compound.
Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.[5]
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Phosphoric acid or Formic acid (for mobile phase modification)
-
This compound reference standard (high purity)
-
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 80% B over 15 minutes, then hold at 80% B for 5 minutes, followed by re-equilibration. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm or PDA detection from 200-400 nm |
Preparation of Solutions:
-
Mobile Phase Preparation: Prepare the mobile phases as described in the table above. Filter and degas the mobile phases before use to prevent pump and column issues.
-
Standard Solution Preparation: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 1 mg/mL.
-
Sample Solution Preparation: Prepare a sample solution of this compound at the same concentration as the standard solution using the same diluent.
Analysis and Calculation:
-
Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Identify the peak corresponding to this compound in the sample chromatogram based on the retention time of the standard.
-
Calculate the purity of the sample using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Data Presentation
The following table summarizes hypothetical but realistic quantitative data for the purity assessment of a sample of this compound using the described HPLC method.
| Analyte | Retention Time (min) | Area (%) | Resolution (with respect to main peak) |
| Impurity 1 (more polar) | 4.5 | 0.25 | 3.5 |
| This compound | 8.2 | 99.5 | - |
| Impurity 2 (less polar) | 10.1 | 0.15 | 2.8 |
| Impurity 3 (isomer) | 8.5 | 0.10 | 1.6 |
Mandatory Visualization
The logical workflow for the HPLC analysis of this compound is depicted in the following diagram.
Caption: Experimental workflow for HPLC purity analysis.
References
A Comparative Guide to the GC-MS Analysis of Ethyl 2-amino-3-methylbenzoate and its Byproducts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with High-Performance Liquid Chromatography (HPLC) for the analysis of Ethyl 2-amino-3-methylbenzoate and its process-related impurities. The selection of an appropriate analytical technique is critical for ensuring the purity, safety, and efficacy of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This document outlines a common synthetic route for this compound, discusses potential byproducts, and presents detailed experimental protocols for their analysis, supported by comparative data.
Synthesis and Potential Byproducts of this compound
A prevalent synthetic route to this compound involves the catalytic hydrogenation of its nitro precursor, Ethyl 3-methyl-2-nitrobenzoate. This process, while generally efficient, can lead to the formation of several byproducts that require careful monitoring.
Key Byproducts and Impurities:
-
Ethyl 3-methyl-2-nitrobenzoate: Unreacted starting material.
-
Ethyl 2-(hydroxylamino)-3-methylbenzoate: An intermediate from the incomplete reduction of the nitro group.
-
2,2'-diethyl 3,3'-dimethylazoxybenzene-2,2'-dicarboxylate: A condensation product of the hydroxylamine intermediate.
-
Isomeric Aminobenzoates: Impurities arising from isomeric contaminants in the starting material (e.g., Ethyl 4-amino-3-methylbenzoate).
-
3-Methyl-2-aminobenzoic acid: A hydrolysis product of the ethyl ester.
The following diagram illustrates the logical relationship in the synthesis and byproduct formation:
Comparison of Analytical Techniques: GC-MS vs. HPLC
Both GC-MS and HPLC are powerful techniques for the analysis of small organic molecules. However, their performance characteristics differ, making one more suitable than the other depending on the specific analytical requirements.[1][2]
| Feature | GC-MS | HPLC |
| Principle | Separation based on volatility and polarity, with mass-based detection. | Separation based on polarity and interaction with stationary phase, with various detection methods (e.g., UV, MS). |
| Sample Volatility | Requires volatile or semi-volatile analytes. Derivatization is often necessary for polar compounds like amines.[3] | Suitable for a wide range of compounds, including non-volatile and thermally labile molecules. |
| Sensitivity | Generally offers very high sensitivity, often in the picogram to femtogram range.[2] | Sensitivity is detector-dependent, typically in the nanogram to picogram range. |
| Selectivity | Excellent selectivity due to mass fragmentation patterns, which provide structural information. | Selectivity is determined by the column and mobile phase. Isomer separation can be challenging.[1] |
| Isomer Separation | Can be challenging for positional isomers which may have similar mass spectra. Separation relies heavily on the chromatographic column. | Often provides better resolution for positional isomers with the appropriate column and mobile phase selection.[1] |
| Sample Preparation | May require derivatization to improve volatility and peak shape, adding a step to the workflow.[3] | Generally simpler sample preparation, often just dissolution in the mobile phase. |
| Analysis Time | Typically faster run times compared to HPLC for volatile compounds. | Run times can be longer, especially for complex mixtures requiring gradient elution. |
Experimental Protocols
GC-MS Analysis Protocol (with Derivatization)
This protocol is a representative method for the analysis of this compound and its byproducts. A derivatization step is included to improve the chromatographic properties of the amino-containing compounds.[3]
1. Derivatization:
-
To 1 mg of the sample in a vial, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
2. GC-MS Parameters:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (split mode, 50:1).
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS System: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: 40-450 amu.
Expected Mass Fragmentation: The mass spectrum of this compound is expected to show a molecular ion peak (after derivatization) and characteristic fragments corresponding to the loss of the ethyl group, the ester group, and fragmentation of the aromatic ring. The fragmentation pattern of the core 2-amino-3-methylbenzoyl structure will be similar to that of 2-amino-3-methylbenzoic acid.[4]
HPLC Analysis Protocol
This protocol is a general method for the analysis of aminobenzoate isomers and can be adapted for this compound.[1]
1. HPLC Parameters:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water.
-
B: 0.1% Formic acid in Acetonitrile.
-
-
Gradient:
-
Start with 10% B.
-
Linear gradient to 90% B over 15 minutes.
-
Hold at 90% B for 5 minutes.
-
Return to 10% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
Experimental Workflow Diagrams
The following diagrams illustrate the typical experimental workflows for GC-MS and HPLC analysis.
Conclusion
The choice between GC-MS and HPLC for the analysis of this compound and its byproducts depends on the specific analytical goals.
-
GC-MS is the superior technique for the identification of unknown impurities due to the structural information provided by mass spectrometry. Its high sensitivity is also advantageous for trace-level analysis. However, the requirement for derivatization adds a layer of complexity to the sample preparation.
-
HPLC is often the preferred method for routine quality control and purity assessments, particularly for quantifying known impurities and isomers. Its ability to handle non-volatile compounds and its generally simpler sample preparation make it a robust and efficient tool. The separation of positional isomers can often be achieved more effectively with HPLC through careful method development.[1]
For comprehensive characterization of this compound, a combination of both techniques is recommended. HPLC can be used for purity determination and isomer separation, while GC-MS can be employed for the definitive identification of any detected impurities.
References
A Comparative Guide to the Synthesis of Ethyl 2-amino-3-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the two primary synthetic routes for obtaining Ethyl 2-amino-3-methylbenzoate, a key intermediate in the pharmaceutical and agrochemical industries. The synthesis pathways, experimental data, and detailed protocols are presented to aid researchers in selecting the most suitable method for their specific needs.
Introduction
This compound is a valuable building block in organic synthesis, notably utilized in the preparation of various biologically active molecules. The selection of an optimal synthetic route is crucial for efficiency, scalability, and cost-effectiveness in research and development. This guide compares two common strategies: the direct esterification of 2-amino-3-methylbenzoic acid (Route 1) and the reduction of a nitro precursor, ethyl 2-nitro-3-methylbenzoate (Route 2).
Comparative Analysis of Synthetic Routes
The two routes are evaluated based on factors such as starting material availability, reaction conditions, yield, and potential for scale-up.
| Parameter | Route 1: Fischer Esterification | Route 2: Reduction of Nitro Compound |
| Starting Materials | 2-Amino-3-methylbenzoic acid, Ethanol | 2-Nitro-3-methylbenzoic acid, Ethanol |
| Key Reactions | Fischer-Speier Esterification | Esterification, Catalytic Hydrogenation |
| Typical Reagents | Sulfuric acid (catalyst) | Thionyl chloride (for esterification), Pd/C, H₂ gas |
| Reported Yield | High (specific data for this substrate is limited) | High (step-wise yields are reported for similar compounds) |
| Purity | Generally high, requires purification | High, requires purification after each step |
| Advantages | Fewer reaction steps, potentially more atom-economical. | Well-established and reliable reactions. |
| Disadvantages | The basicity of the amino group can interfere with the acid catalyst, requiring stoichiometric amounts of acid. Equilibrium-limited reaction. | Longer synthetic sequence. Requires handling of hydrogen gas and a precious metal catalyst. |
Experimental Protocols
Route 1: Fischer Esterification of 2-amino-3-methylbenzoic acid
This route involves the direct, acid-catalyzed esterification of 2-amino-3-methylbenzoic acid with ethanol.
Step 1: Synthesis of 2-amino-3-methylbenzoic acid
A common method for the synthesis of 2-amino-3-methylbenzoic acid is the reduction of 2-nitro-3-methylbenzoic acid. A high-yielding procedure utilizes Raney nickel as a catalyst.[1]
-
Reaction: Reduction of a nitro group.
-
Starting Material: 2-Nitro-3-methylbenzoic acid.
-
Reagents: Raney nickel, Hydrazine hydrate.
-
Conditions: The reaction is carried out under mild conditions.[1]
-
Yield: >92%[1]
-
Purity: ≥96%[1]
Step 2: Fischer Esterification
-
Reaction: Acid-catalyzed esterification.
-
Starting Material: 2-Amino-3-methylbenzoic acid.
-
Reagents: Ethanol (in excess, also serves as solvent), concentrated Sulfuric Acid (catalyst).
-
Procedure:
-
Suspend 2-amino-3-methylbenzoic acid in a large excess of absolute ethanol in a round-bottom flask.
-
Carefully add a stoichiometric amount of concentrated sulfuric acid while cooling the flask in an ice bath.
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Route 2: Reduction of Ethyl 2-nitro-3-methylbenzoate
This route involves the initial preparation of the nitro-ester precursor, followed by the reduction of the nitro group to an amine.
Step 1: Synthesis of Ethyl 2-nitro-3-methylbenzoate
This step is analogous to the preparation of the corresponding methyl ester, for which a detailed protocol is available.[2]
-
Reaction: Esterification.
-
Starting Material: 2-Nitro-3-methylbenzoic acid.
-
Reagents: Ethanol, Thionyl chloride.
-
Procedure (adapted from methyl ester synthesis):
-
To a cooled (0-10 °C) solution of ethanol, add thionyl chloride dropwise.
-
Allow the temperature to rise to 20 °C and add 2-nitro-3-methylbenzoic acid in one portion.
-
Heat the reaction mixture to reflux overnight.
-
Distill off the excess ethanol.
-
Cool the residue and add water, then adjust the pH to 7 with a sodium hydroxide solution.
-
Collect the solid product by filtration, wash with water, and air dry.
-
-
Yield (based on methyl ester synthesis): ~93.5%[2]
Step 2: Catalytic Hydrogenation of Ethyl 2-nitro-3-methylbenzoate
The reduction of the nitro group can be effectively achieved by catalytic hydrogenation. A procedure for a similar substrate, methyl 3-methyl-2-nitrobenzoate, provides a reliable method.[3]
-
Reaction: Catalytic Hydrogenation.
-
Starting Material: Ethyl 2-nitro-3-methylbenzoate.
-
Reagents: 5% Palladium on carbon (Pd/C), Hydrogen gas (H₂).
-
Procedure (adapted from methyl ester reduction):
-
In a high-pressure vessel, mix ethyl 2-nitro-3-methylbenzoate, 5% Pd/C, and a suitable solvent such as ethyl acetate or ethanol.
-
Pressurize the vessel with hydrogen gas (e.g., 65-100 psi).
-
Heat the mixture (e.g., to 70 °C) and stir for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture, vent the hydrogen, and purge with an inert gas like nitrogen.
-
Filter the mixture through Celite to remove the Pd/C catalyst, washing the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography if necessary.
-
-
Yield (based on a similar methyl ester reduction): ~97.5%[3]
Visualization of Synthesis Pathways
The following diagrams illustrate the logical flow of the two synthetic routes.
Caption: Synthetic pathways to this compound.
Conclusion
Both Route 1 and Route 2 offer viable methods for the synthesis of this compound. The choice between the two will depend on the specific requirements of the laboratory or production facility.
-
Route 1 (Fischer Esterification) is more direct but may require optimization to overcome the challenges associated with the basicity of the starting material.
-
Route 2 (Reduction of Nitro Compound) involves a longer sequence but utilizes well-understood and high-yielding reactions, making it a potentially more robust and scalable option.
Researchers are encouraged to perform small-scale trials of both routes to determine the most efficient and practical method for their application. Further investigation into the direct esterification of 2-amino-3-methylbenzoic acid could lead to a more streamlined and atom-economical synthesis.
References
A Comparative Guide to Ethyl 2-amino-3-methylbenzoate and Methyl 2-amino-3-methylbenzoate in Synthesis
For researchers, scientists, and professionals in drug development, the choice between structurally similar reagents can significantly impact the efficiency, yield, and scalability of a synthetic route. This guide provides a detailed comparison of Ethyl 2-amino-3-methylbenzoate and Mthis compound, two important intermediates in the synthesis of pharmaceuticals and other fine chemicals. This comparison is supported by experimental data on their synthesis and a logical extension to a common derivatization reaction, N-acetylation.
Physicochemical Properties and General Reactivity
Both this compound and Mthis compound are derivatives of 2-amino-3-methylbenzoic acid. The primary difference lies in the ester group, which influences their physical properties and chemical reactivity.
| Property | Mthis compound | This compound |
| Molecular Formula | C₉H₁₁NO₂ | C₁₀H₁₃NO₂ |
| Molecular Weight | 165.19 g/mol [1] | 179.22 g/mol |
| Appearance | Yellow to brown-red liquid or solid | White solid |
| General Reactivity | More reactive due to smaller steric hindrance of the methyl group. | Slightly less reactive; the ethyl group is bulkier. |
| Stability | Generally stable under standard conditions. | Generally stable, potentially slightly more stable in certain reactions due to the ethyl group. |
In general, methyl esters are known to be more reactive than their ethyl counterparts in reactions such as hydrolysis and aminolysis. This is attributed to the smaller size of the methyl group, which presents less steric hindrance to the attacking nucleophile.
Comparison of Synthetic Preparations
The accessibility and efficiency of synthesis are critical factors in reagent selection. Below is a comparison of common laboratory-scale synthetic routes for both esters.
| Parameter | Mthis compound | This compound |
| Starting Material | 3-methyl-2-nitrobenzoate | Ethyl 4-amino-3-(methylthiomethyl)benzoate |
| Reaction Type | Catalytic Hydrogenation | Desulfurization with Raney Nickel |
| Reported Yield | 97.5%[2] | 77-84%[1] |
| Purity | High (quantitative HPLC analysis) | High (recrystallized solid) |
The synthesis of Mthis compound via catalytic hydrogenation of the corresponding nitro compound demonstrates a higher reported yield compared to the synthesis of the ethyl ester from a thiomethyl precursor. This could be a significant consideration for large-scale production where yield is a primary driver of cost-effectiveness.
Performance in N-Acetylation: A Comparative Analysis
Expected Outcome: Due to lower steric hindrance, Mthis compound is expected to react faster and potentially give a higher yield of the N-acetylated product compared to this compound under identical reaction conditions.
| Parameter | N-Acetylation of Mthis compound (Expected) | N-Acetylation of this compound (Expected) |
| Reaction Time | Shorter | Longer |
| Yield | Higher | Lower |
| Purity of Product | High, purification by recrystallization | High, purification by recrystallization |
Experimental Protocol: General Procedure for N-Acetylation
The following is a general protocol for the N-acetylation of an aromatic amine, which can be adapted for both esters.
Materials:
-
This compound or Mthis compound (1 equivalent)
-
Acetic anhydride (1.1 equivalents)
-
Glacial acetic acid (as solvent)
-
Sodium acetate (optional, as a buffer)
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
Dissolve the aminobenzoate ester in glacial acetic acid in a round-bottom flask.
-
Add acetic anhydride to the solution and stir the mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the acetylated product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure N-acetylated ester.
Role in Biological Systems: Lidocaine Metabolism
2-Amino-3-methylbenzoic acid is a known metabolite of the widely used local anesthetic, lidocaine. The metabolism of lidocaine primarily occurs in the liver, mediated by cytochrome P450 enzymes, mainly CYP1A2 and CYP3A4[3][4]. The initial steps involve N-deethylation to form monoethylglycinexylidide (MEGX) and glycinexylidide (GX)[4][5]. While the direct formation of the ethyl or methyl ester of 2-amino-3-methylbenzoate during this process is not the primary pathway, understanding the metabolic fate of related structures is crucial in drug development for predicting potential metabolites and their toxicological profiles.
Experimental Workflow: Comparative N-Acetylation
The following diagram illustrates a logical workflow for a comparative study of the N-acetylation of Ethyl and Mthis compound.
Conclusion
Both this compound and Mthis compound are valuable intermediates in organic synthesis. The choice between them will depend on the specific requirements of the synthetic route.
-
Mthis compound offers the advantages of higher reactivity, which can lead to shorter reaction times and potentially higher yields in reactions like N-acetylation. Its synthesis via catalytic hydrogenation also appears to be more efficient based on reported yields.
-
This compound , while slightly less reactive, may be preferred in situations where greater stability is required or if the ethyl ester offers advantageous solubility properties for a particular reaction or purification process.
For applications where reaction kinetics and overall yield are paramount, Mthis compound appears to be the more favorable choice. However, a thorough cost-benefit analysis, including the price and availability of starting materials, should be conducted for any large-scale industrial application. This guide provides a foundational framework for making an informed decision based on scientific principles and available data.
References
A Researcher's Guide to the Comparative Reactivity of Ethyl Aminomethylbenzoate Isomers
This guide provides a detailed comparison of the chemical reactivity of Ethyl 2-amino-3-methylbenzoate and its structural isomers. Tailored for researchers, scientists, and professionals in drug development, this document delves into the electronic and steric factors governing the nucleophilicity of the amino group, supported by a theoretical framework and detailed experimental protocols for empirical validation.
Theoretical Background: Factors Influencing Reactivity
The reactivity of ethyl aminomethylbenzoate isomers, particularly in reactions involving the amino group (e.g., acylation, alkylation, diazotization), is primarily dictated by the interplay of electronic and steric effects imparted by the substituents on the benzene ring.
-
Electronic Effects : These effects modulate the electron density on the nitrogen atom of the amino group, which is crucial for its nucleophilicity.
-
Amino Group (-NH₂) : Acts as a powerful electron-donating group (EDG) through resonance (+M effect), increasing electron density at the ortho and para positions.
-
Methyl Group (-CH₃) : A weak electron-donating group through inductive effect (+I) and hyperconjugation.[1][2] It enhances the electron density of the ring, thereby increasing the basicity and nucleophilicity of the amino group.
-
Ethyl Ester Group (-COOEt) : An electron-withdrawing group (EWG) through a strong resonance effect (-M effect) and a moderate inductive effect (-I). When positioned ortho or para to the amino group, it significantly reduces the amine's nucleophilicity by delocalizing the nitrogen's lone pair of electrons into the carbonyl system.[3]
-
-
Steric Effects (Ortho Effect) : Substituents placed ortho to the amino group can physically obstruct the approach of reagents, a phenomenon known as steric hindrance.[4][5] This "ortho effect" can dramatically decrease the reaction rate, regardless of electronic influences. For instance, a methyl group adjacent to the amino group will sterically hinder reactions at the nitrogen center.[6] Similarly, an ortho-substituent can force the ester group to twist out of the plane of the benzene ring, inhibiting resonance and altering the electronic landscape of the molecule.[4][7]
Comparative Reactivity Analysis
The predicted reactivity of various isomers in a standard N-acylation reaction is summarized below. The reactivity is assessed based on the combined electronic and steric influences on the amino group's nucleophilicity.
| Isomer | Structure | Key Influencing Factors | Predicted Relative Reactivity |
| Ethyl 4-amino-3-methylbenzoate | ![]() | - Electronic : Amine is para to the strongly deactivating ester group (-M).- Steric : Methyl group is ortho to the amine, causing moderate steric hindrance. | Low |
| Ethyl 3-amino-4-methylbenzoate | ![]() | - Electronic : Amine is meta to the deactivating ester (weaker -I effect, no -M). Methyl group is ortho, providing +I activation.- Steric : Methyl group causes moderate steric hindrance. | Medium |
| Ethyl 2-amino-5-methylbenzoate | ![]() | - Electronic : Amine is ortho to the deactivating ester (-M). Methyl is para, providing +I activation.- Steric : Ester group causes significant steric hindrance. | Low to Medium |
| This compound | ![]() | - Electronic : Amine is ortho to both the deactivating ester (-M) and activating methyl (+I).- Steric : Severe steric hindrance from both adjacent methyl and ester groups. | Very Low |
| Ethyl 3-amino-2-methylbenzoate | ![]() | - Electronic : Amine is meta to the ester (weaker -I effect). Methyl is ortho, providing +I activation.- Steric : Methyl group causes moderate steric hindrance. | Medium |
| Ethyl 5-amino-2-methylbenzoate | ![]() | - Electronic : Amine is meta to the methyl group (+I) and para to the ester (-M).- Steric : Minimal steric hindrance at the amino group. | High |
Note: Structures are illustrative placeholders. Predicted reactivity is a qualitative assessment for comparative purposes.
Visualization of Reactivity Factors and Experimental Workflow
The logical relationship between molecular features and chemical reactivity is outlined below.
Caption: Factors Influencing Amine Reactivity.
To empirically determine these differences, a competitive acylation experiment can be performed.[8]
Caption: Workflow for Competitive Acylation Experiment.
Experimental Protocol: Competitive N-Acylation
This protocol provides a method to quantitatively compare the nucleophilicity of two different ethyl aminomethylbenzoate isomers. The isomer that forms a higher proportion of the N-acetylated product is considered more reactive.
Objective: To determine the relative reactivity of two distinct isomers of ethyl aminomethylbenzoate towards a common acylating agent.
Materials:
-
Isomer A (e.g., Ethyl 5-amino-2-methylbenzoate)
-
Isomer B (e.g., this compound)
-
Acetic Anhydride
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Internal standard for GC-MS analysis (e.g., Dodecane)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Preparation : In a clean, dry 100 mL round-bottom flask, dissolve Isomer A (1.0 mmol) and Isomer B (1.0 mmol) in 20 mL of anhydrous dichloromethane. Add a known amount of the internal standard.
-
Reaction Setup : Place the flask in an ice bath and stir the solution for 10 minutes to cool to 0°C.
-
Addition of Acylating Agent : Prepare a solution of acetic anhydride (0.5 mmol, 0.5 equivalents) in 5 mL of anhydrous dichloromethane. Add this solution dropwise to the stirred amine mixture over 15 minutes using a dropping funnel.
-
Reaction : Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.
-
Quenching : Carefully add 20 mL of saturated aqueous NaHCO₃ solution to the flask to quench the reaction and neutralize any remaining acid. Stir for 10 minutes.
-
Extraction : Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer. Wash the organic layer sequentially with 20 mL of water and 20 mL of brine.
-
Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Analysis : Dissolve the crude residue in a known volume of a suitable solvent (e.g., ethyl acetate). Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine the relative peak areas of the N-acetylated product of Isomer A and Isomer B, corrected against the internal standard.
Expected Outcome: Based on theoretical predictions, the analysis should show a significantly higher yield of N-acetyl-ethyl 5-amino-2-methylbenzoate compared to N-acetyl-ethyl 2-amino-3-methylbenzoate, confirming the profound impact of steric hindrance and substituent position on reactivity.[8]
Conclusion
The reactivity of this compound and its isomers is a complex function of electronic and steric effects. Isomers with severe steric hindrance around the amino group, such as this compound, are predicted to be the least reactive. Conversely, isomers where the activating methyl group and deactivating ester group are positioned to minimize steric hindrance and electronic deactivation, like Ethyl 5-amino-2-methylbenzoate, are expected to be the most reactive. The provided experimental framework allows for the empirical validation of these principles, enabling researchers to make informed decisions for optimizing synthetic routes and developing novel molecular entities.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. The impact of environment and resonance effects on the site of protonation of aminobenzoic acid derivatives - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C6CP04941A [pubs.rsc.org]
- 4. Ortho effect - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Alternative Reagents for the Synthesis of Ethyl 2-amino-3-methylbenzoate
Ethyl 2-amino-3-methylbenzoate is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its efficient production is crucial for drug development and manufacturing. This guide provides a comparative analysis of alternative reagents and synthetic routes, supported by experimental data, to assist researchers in selecting the optimal methodology for their specific needs.
Overview of Synthetic Strategies
Two primary synthetic pathways lead to this compound: the direct esterification of 2-amino-3-methylbenzoic acid and the reduction of a nitro-group precursor, typically ethyl 2-nitro-3-methylbenzoate. The choice of route often depends on the availability of starting materials, desired scale, and compatibility with other functional groups.
Caption: Primary synthetic routes to this compound.
Route 1: Esterification of 2-Amino-3-methylbenzoic Acid
This route involves the direct conversion of the carboxylic acid to its ethyl ester. While seemingly straightforward, the presence of the basic amino group can complicate standard acid-catalyzed methods.
Comparison of Esterification Reagents
| Reagent/Method | Typical Conditions | Advantages | Disadvantages |
| Fischer-Speier (H₂SO₄/Ethanol) | Reflux with excess ethanol and a stoichiometric or excess amount of sulfuric acid.[1][2] | Inexpensive reagents, well-established procedure. | The basic amino group neutralizes the acid catalyst, requiring large amounts of strong acid.[1][2] Reversible reaction requires shifting equilibrium.[1] |
| Alkylating Agents (Dimethyl Sulfate/K₂CO₃) | K₂CO₃, (CH₃)₂SO₄ in DMF, room temperature.[1][3] | High yields, suitable for industrial scale, mild conditions.[1] | Dimethyl sulfate is highly toxic and must be handled with care. Primarily for methyl esters, but adaptable. |
| Thionyl Chloride (SOCl₂/Ethanol) | Two-step: formation of acyl chloride with SOCl₂, then reaction with ethanol. | High reactivity, often leads to high yields. | Thionyl chloride is corrosive and toxic; generates HCl gas. |
| Trimethylchlorosilane (TMSCl/Methanol) | TMSCl in excess methanol at room temperature.[4] | Mild reaction conditions, simple workup, good to excellent yields.[4] | Primarily demonstrated for methyl esters, but adaptable for ethyl esters. |
Experimental Protocol: Fischer-Speier Esterification
This protocol is adapted from general procedures for the esterification of aminobenzoic acids.[2][5]
-
Reaction Setup: Suspend 2-amino-3-methylbenzoic acid (1 equivalent) in a large excess of absolute ethanol (10-20 equivalents) in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
Catalyst Addition: With stirring, cautiously add concentrated sulfuric acid (1.5-2.0 equivalents) dropwise. A precipitate of the ammonium salt may form but will dissolve as the reaction proceeds.[2][5]
-
Reflux: Heat the mixture to a gentle reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and pour it into ice-water.
-
Neutralization: Slowly add a 10% aqueous sodium carbonate solution until gas evolution ceases and the pH of the solution is basic (pH > 8). The product, this compound, will precipitate as a solid.[5]
-
Isolation: Collect the crude product by vacuum filtration, wash thoroughly with cold water, and dry.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Route 2: Reduction of Ethyl 2-nitro-3-methylbenzoate
This is a widely used and versatile route. It begins with the esterification of 2-methyl-3-nitrobenzoic acid, followed by the reduction of the nitro group. The critical step is the selective reduction of the nitro group to an amine, for which numerous reagents are available.
Caption: Workflow for the reduction of the nitro-ester intermediate.
Comparison of Reducing Agents for Aromatic Nitro Groups
| Reagent/Method | Typical Conditions | Advantages | Disadvantages | Yield |
| Catalytic Hydrogenation (H₂/Pd/C or Raney Ni) | H₂ gas (1 atm or higher), Pd/C or Raney Ni catalyst, in a solvent like ethanol or methanol.[6][7][8] | High yields, clean reaction, catalyst can be recovered and reused.[9] Environmentally friendly (water is the only byproduct). | Requires specialized hydrogenation equipment (e.g., Parr shaker).[9] Pd catalysts are expensive. May not be suitable for substrates with other reducible groups (e.g., alkenes, alkynes).[6] | >95%[8] |
| Metal/Acid (Fe/HCl, Sn/HCl, Zn/AcOH) | Metal powder (e.g., Fe, Sn, Zn) in an acidic medium (e.g., HCl, acetic acid), often with heating.[6][7] | Inexpensive, robust, and reliable method. | Requires stoichiometric amounts of metal, leading to significant metal waste.[7] Strongly acidic conditions may not be compatible with acid-sensitive functional groups. Workup can be tedious to remove metal salts.[7] | 80-95% |
| Tin(II) Chloride (SnCl₂) | SnCl₂·2H₂O in a solvent like ethanol, often at reflux.[7] | Milder than metal/acid systems, good for lab-scale synthesis. | Generates tin waste, which requires proper disposal. | 85-95% |
| Sodium Borohydride/Transition Metal (NaBH₄/Ni(OAc)₂ or NiCl₂) | NaBH₄ with a catalytic amount of a transition metal salt (e.g., Ni(OAc)₂, NiCl₂) in a solvent like methanol or wet acetonitrile.[10] | Mild conditions (often room temperature), rapid reactions, avoids high-pressure hydrogenation and strong acids.[10] | Sodium borohydride is water-sensitive; the reaction can be vigorous. | High to excellent[10] |
| Hydrazine-based (Hydrazine hydrate/Catalyst) | Hydrazine hydrate with a catalyst (e.g., Raney Ni, Fe(0), graphite) in a solvent like ethanol.[9] | Avoids the use of hydrogen gas and strong acids. | Hydrazine is highly toxic and carcinogenic. | Good to excellent |
| Sodium Dithionite (Na₂S₂O₄) | Aqueous solution, often with heating. | Inexpensive, useful for water-soluble compounds, can be chemoselective (e.g., does not damage halide groups).[9] | Often requires biphasic solvent systems for organic-soluble substrates; can have variable efficacy.[9] | Variable |
Experimental Protocol: Catalytic Hydrogenation with Pd/C
This protocol is based on general procedures for the reduction of aromatic nitro compounds.[6][7][11]
-
Reaction Setup: In a hydrogenation vessel (e.g., a Parr bottle), dissolve ethyl 2-nitro-3-methylbenzoate (1 equivalent) in a suitable solvent, such as absolute ethanol or methanol.
-
Catalyst Addition: Carefully add 5-10% Palladium on carbon (Pd/C) catalyst (typically 1-5 mol%) under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel and connect it to a hydrogenation apparatus. Purge the system several times with hydrogen gas to remove air.
-
Reaction: Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature until hydrogen uptake ceases (usually 2-6 hours).
-
Workup: Carefully vent the hydrogen pressure and purge the vessel with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent to ensure complete recovery of the product. Caution: The catalyst can be pyrophoric upon exposure to air when dry; keep it wet with solvent during filtration.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product is often of high purity and may not require further purification.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CN103193666A - Preparation method of 2-amino-3-chlorobenzoic methyl ester - Google Patents [patents.google.com]
- 4. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. grokipedia.com [grokipedia.com]
- 7. benchchem.com [benchchem.com]
- 8. CN106905173A - Prepare aminobenzoic acid or the method for its ester - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN – Oriental Journal of Chemistry [orientjchem.org]
- 11. researchgate.net [researchgate.net]
Unambiguous Structure Validation: A Comparative Guide to the Crystallographic Analysis of Ethyl 2-amino-3-methylbenzoate and its Analogs
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. This guide provides a comparative analysis of X-ray crystallography for the validation of the Ethyl 2-amino-3-methylbenzoate structure, contextualized with data from structurally similar compounds. While a definitive crystal structure for this compound is not publicly available, this guide leverages crystallographic data from its analogs to illustrate the power of this technique and compares it with other validation methods.
X-ray crystallography stands as the gold standard for the absolute structural elucidation of crystalline solids, providing unequivocal proof of atomic connectivity, conformation, and packing.[1] This guide will delve into the experimental protocols for single-crystal X-ray diffraction and present a comparative analysis with alternative techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparative Crystallographic Data of Related Benzoate Derivatives
To provide a framework for the expected crystallographic parameters of this compound, the following table summarizes the data for structurally related aminobenzoate derivatives. These analogs, sharing the core benzoate scaffold and amino substitutions, offer valuable insights into the potential crystal system, space group, and unit cell dimensions.
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| Methyl 4-amino-3-methylbenzoate | C₉H₁₁NO₂ | Monoclinic | P2₁/c | 7.5670(15) | 6.1080(12) | 18.127(4) | 98.14(3) | [2][3] |
| 2-Aminobenzoic acid (Anthranilic acid) | C₇H₇NO₂ | Orthorhombic | P2₁2₁2₁ | - | - | - | - | [4] |
| Methyl 3-[(tert-butoxycarbonyl)amino]benzoate | C₁₃H₁₇NO₄ | Monoclinic | P2₁/c | - | - | - | - | [5] |
| Ethyl p-azoxybenzoate | C₁₈H₁₈N₂O₅ | Triclinic | P1 | 7.56 | 18.35 | 6.28 | 97.21 | [6] |
Alternative Structural Validation Methods
While X-ray crystallography provides the most definitive structural data, other spectroscopic and analytical techniques are indispensable for routine characterization and for non-crystalline materials.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Connectivity, chemical environment of atoms, stereochemistry. | Non-destructive, applicable to solutions, powerful for dynamic systems. | Does not provide absolute 3D structure, can be complex to interpret for large molecules. |
| Mass Spectrometry | Molecular weight, elemental composition. | High sensitivity, requires minimal sample. | Does not provide stereochemical or conformational information. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Fast, simple, non-destructive. | Provides limited information on the overall molecular structure. |
Experimental Protocols
Single-Crystal X-ray Diffraction
A typical workflow for the structural validation of a small molecule like this compound via single-crystal X-ray diffraction involves the following key steps:
-
Crystallization: The primary and often most challenging step is to grow high-quality single crystals of the compound. This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent or solvent mixture. For aminobenzoic acids and their esters, solvents such as ethanol, methanol, or mixtures with water have been shown to be effective.[3][7]
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. This model is then refined against the experimental data to yield the final, precise atomic coordinates.
Nuclear Magnetic Resonance (NMR) Spectroscopy
For a compound like this compound, ¹H and ¹³C NMR spectroscopy would be primary validation tools.
-
Sample Preparation: A few milligrams of the compound are dissolved in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: The sample is placed in the NMR spectrometer, and the spectra are acquired.
-
Spectral Interpretation: The chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are analyzed to confirm the presence of all expected functional groups and their connectivity. For instance, the ¹H NMR spectrum of the related Mthis compound shows distinct signals for the aromatic protons, the amino protons, the methyl group on the ring, and the methyl ester group.[8]
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the structural validation process.
Caption: A flowchart illustrating the key stages in the synthesis and structural validation of a small molecule.
Caption: A decision tree to guide the selection of appropriate analytical techniques for structure elucidation.
References
- 1. benchchem.com [benchchem.com]
- 2. Methyl 4-amino-3-methylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure of 2-Aminobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. digitalcommons.longwood.edu [digitalcommons.longwood.edu]
- 7. Crystallization of para-aminobenzoic acid forms from specific solvents - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. Page loading... [guidechem.com]
A Comparative Guide to the Quantitative Analysis of Ethyl 2-amino-3-methylbenzoate: qNMR vs. HPLC and GC
In the landscape of pharmaceutical analysis and chemical research, accurate and precise quantification of active pharmaceutical ingredients (APIs) and key intermediates is paramount. Ethyl 2-amino-3-methylbenzoate, a significant building block in organic synthesis, requires robust analytical methods for its assay. This guide provides an objective comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with two established chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the quantitative analysis of this compound.
Quantitative NMR (qNMR) has emerged as a powerful primary ratio method of measurement, offering direct quantification without the need for a specific reference standard of the analyte.[1] This is in contrast to chromatographic methods like HPLC and GC, which are typically relative methods requiring calibration with a known standard of the compound of interest. The choice of analytical technique depends on various factors including the required accuracy, precision, sensitivity, and the nature of the sample matrix.
Performance Comparison
The following table summarizes the key performance characteristics of qNMR, HPLC, and GC for the quantitative analysis of a compound like this compound. The data presented is a composite of typical performance parameters observed for structurally similar aromatic amines and esters, as direct comparative studies on this specific analyte are not extensively available.
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC-MS) |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Separation based on differential partitioning between a mobile and stationary phase. | Separation based on volatility and interaction with a stationary phase. |
| Linearity (R²) | Not applicable in the same way as chromatography; linearity is inherent. | >0.999[2] | >0.99[3] |
| Accuracy (% Recovery) | Typically 98-102% | 85.3% to 98.4%[2] | 90.3% to 98.5%[4] |
| Precision (%RSD) | < 1% | < 5%[5] | 0.77% to 5.05% (repeatability)[4] |
| Limit of Detection (LOD) | Analyte dependent, typically in the µg/mL range. | 0.015 to 0.08 mg/L[2] | 29 to 530 µg/L[4] |
| Limit of Quantification (LOQ) | Analyte dependent, typically in the µg/mL range. | ~3 x LOD | ~3 x LOD |
| Analysis Time | ~10-15 minutes per sample | ~15-30 minutes per sample | ~20-40 minutes per sample |
| Reference Standard | Requires a certified internal standard of a different compound. | Requires a certified reference standard of the analyte. | Requires a certified reference standard of the analyte. |
Experimental Protocols
Detailed methodologies for each technique are crucial for reproducibility and obtaining reliable quantitative results.
Quantitative NMR (qNMR) Protocol
This protocol outlines a general procedure for the purity determination of this compound using qNMR with an internal standard.
1. Materials and Reagents:
-
This compound (analyte)
-
Internal Standard (e.g., 1,4-Bis(trimethylsilyl)benzene or Dimethyl terephthalate), certified reference material (CRM) with known purity.[6]
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃ or Dimethyl sulfoxide-d₆, DMSO-d₆), free from interfering signals.
2. Sample Preparation:
-
Accurately weigh about 10-20 mg of this compound into a clean, dry vial.
-
Accurately weigh about 10-20 mg of the chosen internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.
-
Ensure complete dissolution by vortexing or gentle sonication.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Sequence: A standard 90° pulse for excitation.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the protons of interest in both the analyte and the internal standard (typically 30-60 seconds for quantitative accuracy).[7]
-
Number of Scans: Sufficient to obtain a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.[8]
-
Temperature: Maintain a constant temperature (e.g., 298 K).
4. Data Processing and Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard. For this compound, suitable signals could be the ethyl ester protons or the aromatic protons. For 1,4-Bis(trimethylsilyl)benzene, the singlet from the aromatic protons is used.[6]
-
Calculate the purity of the analyte using the following formula[1]:
Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
High-Performance Liquid Chromatography (HPLC) Protocol
This is a representative reversed-phase HPLC method for the analysis of aromatic amines, adaptable for this compound.
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 2.7 µm particle size).[9]
2. Mobile Phase and Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of a buffered aqueous solution (e.g., phosphate buffer, pH 6.9) and an organic solvent (e.g., methanol or acetonitrile).[9]
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
-
Detection Wavelength: Based on the UV spectrum of this compound (a wavelength around 240 nm or 280 nm is expected to be suitable).
-
Injection Volume: 10-20 µL.
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of certified this compound reference standard in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to a concentration within the calibration range.
4. Analysis and Quantification:
-
Inject the calibration standards to construct a calibration curve of peak area versus concentration.
-
Inject the sample solution.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Gas Chromatography (GC-MS) Protocol
This method is suitable for the analysis of volatile and semi-volatile compounds like this compound.
1. Instrumentation:
-
Gas chromatograph coupled with a Mass Spectrometer (MS) detector.
-
Capillary column suitable for the analysis of esters (e.g., a 5% phenyl-methylpolysiloxane column).
2. Chromatographic Conditions:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a lower temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the analyte.
-
MS Detector: Operated in either full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of certified this compound reference standard in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). Prepare a series of calibration standards by dilution.
-
Sample Solution: Accurately weigh and dissolve the sample in the same solvent to a concentration within the calibration range.
4. Analysis and Quantification:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the sample solution.
-
Identify the analyte peak by its retention time and mass spectrum.
-
Quantify the analyte using the calibration curve based on the peak area of a characteristic ion in the mass spectrum.
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for each analytical technique.
Caption: Experimental workflow for qNMR analysis.
References
- 1. usp.org [usp.org]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. bipm.org [bipm.org]
- 7. researchgate.net [researchgate.net]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. Validation a solid-phase extraction-HPLC method for determining the migration behaviour of five aromatic amines from packaging bags into seafood simulants - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Performance of Ethyl 2-amino-3-methylbenzoate in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Ethyl 2-amino-3-methylbenzoate in key chemical reactions relevant to pharmaceutical and materials science. By presenting available experimental data, this document aims to assist researchers in selecting the most appropriate starting materials for their synthetic endeavors. We will focus on the synthesis of two important classes of heterocyclic compounds: quinazolinones and benzodiazepines, and compare the performance of this compound with its unsubstituted counterpart, Ethyl 2-aminobenzoate (ethyl anthranilate), where data is available.
Executive Summary
This compound is a substituted anthranilate ester that serves as a valuable building block for the synthesis of various heterocyclic scaffolds. The presence of the methyl group at the 3-position can influence the reactivity and regioselectivity of cyclocondensation reactions compared to the unsubstituted ethyl anthranilate. This guide consolidates available data on its performance in the synthesis of quinazolinones and benzodiazepines, offering a comparative perspective for synthetic chemists.
Performance in Quinazolinone Synthesis
Quinazolinones are a class of fused heterocyclic compounds with a broad range of biological activities, making their synthesis a significant area of research in medicinal chemistry. The Niementowski reaction and its variations are common methods for their preparation, typically involving the condensation of an anthranilic acid derivative with an amide or a related reagent.
Comparative Data for Quinazolinone Synthesis
Table 1: Comparison of Reaction Parameters for the Synthesis of Substituted Quinazolin-2,4-diones
| Starting Material | Reagent | Product | Reaction Conditions | Yield | Reference |
| 8-Methyl-substituted ethyl anthranilate | N-(4-methylpyridin-2-yl)urea | 8-Methyl-3-(4-methylpyridin-2-yl)quinazoline-2,4(1H,3H)-dione | 120 °C, 20 h | 74% | [1] |
| Ethyl anthranilate | N-(5-methylpyridin-2-yl)urea | 3-(5-Methylpyridin-2-yl)quinazoline-2,4(1H,3H)-dione | 120 °C, 20 h | 65% | [1] |
Experimental Protocol: Synthesis of 8-Methyl-3-(4-methylpyridin-2-yl)quinazoline-2,4(1H,3H)-dione[1]
A mixture of the appropriately substituted ethyl anthranilate (1 mmol) and N-(4-methylpyridin-2-yl)urea (0.2 mmol) was placed in a vial. The resulting mixture was stirred at 120 °C for 20 hours. After cooling to room temperature, the reaction mixture was treated with diethyl ether (5 mL). The precipitate was separated and washed with diethyl ether to yield the desired product.
Reaction Pathway for Quinazolinone Synthesis
Caption: General pathway for quinazolinone synthesis.
Performance in Benzodiazepine Synthesis
1,4-Benzodiazepines are another critical class of nitrogen-containing heterocycles with widespread applications in pharmaceuticals, particularly as central nervous system depressants. Their synthesis often involves the reaction of a 2-aminobenzophenone or a related anthranilate derivative with an amino acid or its equivalent.
Comparative Data for Benzodiazepine Synthesis
Direct comparative data on the performance of this compound versus ethyl anthranilate in benzodiazepine synthesis is scarce in the literature. However, we can examine a general multi-component reaction for the synthesis of 1,4-benzodiazepine scaffolds from methyl anthranilate to understand a typical protocol.
Table 2: Ugi-4CR Route to 2-Tetrazole Substituted 1,4-Benzodiazepines from Methyl Anthranilate [2]
| Product ID | R1 | R2 | Yield (%) |
| 12a | tBu | Me | 47 |
| 12b | cyclohexyl | Me | 36 |
| 12c | Benzyl | Me | 40 |
Analysis: The yields presented in Table 2 for the synthesis of 1,4-benzodiazepines using the unsubstituted methyl anthranilate via an Ugi four-component reaction (Ugi-4CR) range from 36% to 47%.[2] While this does not provide a direct comparison with this compound, it establishes a baseline for the efficiency of this type of reaction. The steric bulk of the R1 substituent appears to influence the yield, with the tert-butyl group providing the highest yield. It is plausible that the 3-methyl group in this compound could sterically hinder the initial Ugi reaction, potentially leading to lower yields compared to its unsubstituted counterpart. However, experimental verification is required to confirm this hypothesis.
Experimental Protocol: Ugi-4CR Route to 2-Tetrazole Substituted 1,4-Benzodiazepines[2]
In the first step, an aminophenylketone (derived from the anthranilate) serves as the amine component for the Ugi-4CR with an isocyanide, Boc-glycinal, and trimethylsilyl azide. Microwave-assisted Ugi-4CRs were completed in 30 minutes. In the second step, the deprotected amino group cyclizes with the ketone functionality to form the 1,4-diazepine ring.
Logical Workflow for Benzodiazepine Synthesis
Caption: Logical workflow for 1,4-benzodiazepine synthesis.
Conclusion
Based on the limited available data, this compound appears to be a viable substrate for the synthesis of substituted quinazolinones, potentially offering comparable or even slightly improved yields in certain reactions compared to unsubstituted ethyl anthranilate. The influence of the 3-methyl group on the synthesis of benzodiazepines is less clear, with the potential for steric hindrance to play a role in multi-component reactions.
Further direct comparative studies under standardized conditions are necessary to provide a more definitive and quantitative assessment of the performance of this compound relative to other anthranilate derivatives. Researchers are encouraged to consider the potential electronic and steric effects of the 3-methyl substituent when designing synthetic routes and optimizing reaction conditions. This guide serves as a starting point for understanding the utility of this important building block in heterocyclic chemistry.
References
A Comparative Guide to the Synthetic Applications of Ethyl 2-amino-3-methylbenzoate
For Researchers, Scientists, and Drug Development Professionals: A Review of Synthetic Routes and Alternative Methodologies
Ethyl 2-amino-3-methylbenzoate, a substituted anthranilate ester, serves as a versatile building block in organic synthesis, particularly in the construction of various heterocyclic scaffolds of medicinal and material importance. This guide provides a comparative overview of its synthetic applications, offering detailed experimental protocols, quantitative data, and a critical comparison with alternative synthetic strategies.
Synthesis of Substituted Benzamides
A significant application of this compound is in the synthesis of substituted benzamides, which are key intermediates in the preparation of various pharmaceuticals. A notable example is the synthesis of 2-amino-5-cyano-N,3-dimethylbenzamide.
Experimental Protocol: Synthesis of Ethyl 2-amino-5-bromo-3-methylbenzoate
To a solution of this compound (16.29 g, 90.0 mmol) is added hydrogen bromide (15.93 g, 94.5 mmol, 48% in water) and hydrogen peroxide (11.25 g, 99.0 mmol, 30% in water). The reaction mixture is processed to yield ethyl 2-amino-5-bromo-3-methylbenzoate.[1]
Experimental Protocol: Synthesis of Ethyl 2-amino-5-cyano-3-methylbenzoate
Ethyl 2-amino-5-bromo-3-methylbenzoate (2.00 g, 7.65 mmol) is reacted with copper cyanide (0.70 g, 7.80 mmol) in N,N-dimethylacetamide at 160°C for 8 hours. Work-up of the reaction mixture affords ethyl 2-amino-5-cyano-3-methylbenzoate.[1]
Experimental Protocol: Synthesis of 2-amino-5-cyano-N,3-dimethylbenzamide
A solution of ethyl 2-amino-5-cyano-3-methylbenzoate (0.50 g, 2.40 mmol) is stirred with methylamine (3.73 g, 48 mmol, 40% in methanol) and sodium methoxide (22 mg, 30% in methanol) at room temperature for 18 hours. The product, 2-amino-5-cyano-N,3-dimethylbenzamide, is obtained after vacuum distillation.[1]
Table 1: Synthesis of 2-amino-5-cyano-N,3-dimethylbenzamide and Intermediates
| Step | Product | Starting Material | Reagents | Yield (%) | Reference |
| 1 | Ethyl 2-amino-5-bromo-3-methylbenzoate | This compound | HBr, H₂O₂ | 89.1 | [1] |
| 2 | Ethyl 2-amino-5-cyano-3-methylbenzoate | Ethyl 2-amino-5-bromo-3-methylbenzoate | CuCN | 80.2 | [1] |
| 3 | 2-amino-5-cyano-N,3-dimethylbenzamide | Ethyl 2-amino-5-cyano-3-methylbenzoate | Methylamine, NaOMe | 95.9 | [1] |
Below is a DOT script representing the synthetic pathway for 2-amino-5-cyano-N,3-dimethylbenzamide.
Caption: Synthetic route to 2-amino-5-cyano-N,3-dimethylbenzamide.
Synthesis of Benzodiazepine Derivatives
Ethyl anthranilates are crucial precursors for the synthesis of benzodiazepines, a class of psychoactive drugs. While specific examples starting directly with this compound are not abundant in the literature, the general synthetic strategies for substituted benzodiazepines provide a valuable comparative framework. One common approach involves the condensation of an anthranilate derivative with a suitable amino acid or its derivative, followed by cyclization.
A simple route for the synthesis of a substituted benzo[e][1][2]diazepinone involves the condensation of 2-(2-nitrobenzamido)propanoic acid with ethyl anthranilate, followed by reduction and cyclization.[2][3]
Experimental Protocol: General Synthesis of a Benzodiazepinone Derivative
(S)-2-(2-Nitrobenzamido)propanoic acid is coupled with ethyl 2-aminobenzoate. The resulting nitro compound is then reduced, typically using H₂/Pd-C, to the corresponding amine. This amine intermediate (400 mg, 1.13 mmol) is dissolved in DMF (30 mL) containing fused FeCl₃ (543.08 mg, 3.39 mmol). The mixture is heated with continuous stirring in an oil bath for 24 hours at 110 °C. After cooling, dilution with water, and extraction, the product is purified by column chromatography.[2]
Table 2: Comparison of Catalysts for Benzodiazepinone Synthesis
| Catalyst | Yield (%) | Reference |
| MgCl₂ | - | [2] |
| ZnCl₂ | - | [2] |
| FeCl₃ | 75 | [2] |
Yields for MgCl₂ and ZnCl₂ were not specified in the reference but were stated to be less effective than FeCl₃.
The following DOT script illustrates the general workflow for benzodiazepine synthesis.
References
- 1. Synthesis and biological activity of nitrogen heterocycles from anthranilic acid derivative – Oriental Journal of Chemistry [orientjchem.org]
- 2. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
Safety Operating Guide
Navigating the Disposal of Ethyl 2-amino-3-methylbenzoate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations and environmental responsibility. Ethyl 2-amino-3-methylbenzoate, an aromatic amine, requires careful handling and adherence to specific disposal procedures to mitigate risks to human health and the environment. This guide provides essential, step-by-step information for its proper disposal.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. General safety precautions for handling aromatic amines include working in a well-ventilated area or under a chemical fume hood and wearing appropriate personal protective equipment (PPE), such as chemical-resistant gloves, safety goggles, and a lab coat. Aromatic amines can be toxic and may be absorbed through the skin.[1][2]
In the event of a spill:
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., Chemizorb®).[3]
-
Collect the absorbed material and place it in a sealed, properly labeled container for hazardous waste disposal.[3]
-
Clean the affected area thoroughly. All materials used for cleanup must also be disposed of as hazardous waste.
Waste Classification and Segregation
All waste containing this compound, including unused product and contaminated materials, should be treated as hazardous waste.[1] It is crucial to segregate this waste from other waste streams, especially non-hazardous waste, to avoid cross-contamination and increasing the volume of hazardous material.[1]
| Waste Type | Segregation Guideline | Rationale |
| Liquid Waste | Collect in a dedicated, labeled, and sealed container. | Prevents mixing with incompatible chemicals and ensures proper identification for disposal. |
| Solid Waste (Contaminated PPE, absorbent materials) | Place in a sealed, labeled container separate from liquid waste. | Avoids potential reactions and simplifies the disposal process for the waste management facility. |
| Empty Containers | Triple-rinse with a suitable solvent; collect the first rinseate as hazardous waste. | Ensures removal of residual chemical. The cleaned container may be disposed of as non-hazardous waste, pending institutional policies.[4] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[3][5] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [6][7][8]
-
Waste Collection: Collect all this compound waste in a dedicated, chemically compatible, and leak-proof container.[1] The original container is often a suitable choice.[1]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard pictograms.[1][9]
-
Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be well-ventilated and away from heat, sparks, or open flames.[3][7]
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste.[9] They will provide specific instructions to ensure compliance with all federal, state, and local regulations.[10]
Disposal Workflow
Caption: Disposal workflow for this compound.
Approved Disposal Methods
The primary recommended methods for the final disposal of aromatic amines like this compound are:
-
Incineration: Controlled incineration in a chemical incinerator equipped with an afterburner and scrubber is a common and effective method.[6][11]
-
Chemical Treatment: In some cases, chemical degradation using oxidants like permanganate may be employed to break down the aromatic amine structure.[2] However, this should only be performed by trained professionals at a licensed facility.
It is the responsibility of the chemical waste generator to ensure that the discarded chemical is classified and disposed of in accordance with all applicable regulations.[10] Always consult with your institution's EHS department for specific guidance.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. international.skcinc.com [international.skcinc.com]
Personal protective equipment for handling Ethyl 2-amino-3-methylbenzoate
This guide provides crucial safety, handling, and disposal information for Ethyl 2-amino-3-methylbenzoate, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for the compound and structurally related aromatic amines.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary line of defense against potential exposure when handling this compound. The following table summarizes the required PPE.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to vapors or aerosols. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[1][2][3] |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile or Neoprene) | To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[1][2][3] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[2][3] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[3] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations.[1][3] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety and experimental integrity.
Step 1: Pre-Handling Preparation
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
SDS Review: Read and understand the Safety Data Sheet (SDS) for this compound and any other chemicals involved.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.[3]
-
Ventilation Check: Confirm that the chemical fume hood is functioning correctly.
Step 2: Donning PPE
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.[1][2][3]
Step 3: Chemical Handling
-
Work Area: All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]
-
Weighing: When weighing the compound, use a balance inside the fume hood or in a ventilated balance enclosure.[3]
-
Dissolving: When preparing solutions, add the compound to the solvent slowly to avoid splashing.[3]
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing.[2][4] Wash hands thoroughly after handling.[2][5]
Step 4: Post-Handling
-
Decontamination: Clean the work area thoroughly after use.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the appropriate waste container.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2][4] Remove contaminated clothing.[4][6] If skin irritation occurs, seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][6] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air.[2] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[4][7] Never give anything by mouth to an unconscious person.[4][7] Seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Solutions: Collect solutions containing this compound in a labeled, sealed, and appropriate solvent waste container.[2][8]
-
Contaminated Labware: Place items such as pipette tips, gloves, and paper towels contaminated with the compound into a designated solid hazardous waste container.[3]
-
General Disposal Guidelines:
-
Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.[3]
-
Segregation: Do not mix incompatible waste streams.[3]
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory.[3]
-
Regulations: Dispose of all waste in accordance with local, state, and federal regulations.[2][8]
-
Experimental Workflow Diagram
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






